7-(Benzyloxy)quinoline-3-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
7-phenylmethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c19-17(20)14-8-13-6-7-15(9-16(13)18-10-14)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20) |
InChI Key |
ANQKVSINYIIUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
7-(Benzyloxy)quinoline-3-carboxylic acid CAS number 1036565-76-0
Part 1: Executive Summary & Strategic Utility
7-(Benzyloxy)quinoline-3-carboxylic acid is a high-purity heterocyclic scaffold utilized primarily in the synthesis of Type II kinase inhibitors and intercalating antiproliferative agents . Unlike the ubiquitous fluoroquinolone antibiotics (which possess a 4-oxo-1,4-dihydro core), this fully aromatic quinoline derivative serves as a "masked" precursor for generating 7-hydroxyquinoline-3-carboxamides .
The strategic value of this compound lies in its bifunctionality :
-
C3-Carboxylic Acid: A reactive handle for generating diverse amide libraries, critical for targeting the ATP-binding pocket of kinases (e.g., CK2, VEGFR, c-Met).
-
C7-Benzyloxy Group: A robust protecting group that enhances lipophilicity during early synthetic steps and can be selectively cleaved (hydrogenolysis) to reveal a phenolic hydroxyl group for further solubilizing modifications (e.g., etherification with morpholine side chains).
This guide details the physicochemical profile, synthetic workflows, and quality control protocols required to utilize CAS 1036565-76-0 in high-throughput medicinal chemistry.
Part 2: Chemical Profile & Physicochemical Properties
Structural Analysis
The compound features a planar quinoline bicycle. The benzyloxy substitution at position 7 increases the electron density of the carbocyclic ring, potentially influencing the pKa of the nitrogen at position 1.
| Property | Value / Description |
| Molecular Formula | C₁₇H₁₃NO₃ |
| Molecular Weight | 279.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Methanol; Insoluble in Water |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~4.5 (Quinoline Nitrogen) |
| Melting Point | >210°C (Decomposition typical for amino acids) |
| Storage | 2–8°C, Hygroscopic, Light Sensitive |
Impurity Profile (Regioisomerism)
During synthesis, particularly via Skraup or Friedländer pathways, regioisomers can form.
-
Critical Impurity: 5-(Benzyloxy)quinoline-3-carboxylic acid.[1]
-
Detection: 1H NMR is required to distinguish the coupling constants of protons on the benzenoid ring (C5-C8). The C8 proton in the 7-substituted isomer typically appears as a doublet with a meta-coupling constant (~2.5 Hz) or a singlet depending on resolution.
Part 3: Synthetic Workflows & Experimental Protocols
Downstream Application: The "Deprotect-Couple" Strategy
The primary utility of this CAS is generating 7-hydroxy-3-carboxamide inhibitors. The following workflow describes the conversion of the acid to a bioactive amide scaffold.
Workflow Diagram: Kinase Inhibitor Synthesis
Caption: Logical workflow for converting CAS 1036565-76-0 into a bioactive 7-hydroxy-quinoline kinase inhibitor.
Protocol A: Amide Coupling (HATU Method)
Context: This method avoids the harsh conditions of thionyl chloride, preserving the benzyloxy ether linkage.
Reagents:
-
CAS 1036565-76-0 (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Dissolution: Charge a flame-dried round-bottom flask with CAS 1036565-76-0 (1.0 mmol, 279 mg) and anhydrous DMF (5 mL). Stir under Nitrogen until fully dissolved.
-
Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. Observation: Solution typically turns yellow.
-
Coupling: Add the Target Amine (1.1 mmol) dropwise (if liquid) or as a solution in DMF.
-
Reaction: Stir at ambient temperature for 4–6 hours. Monitor via LC-MS (Target Mass = 279 + Amine Mass - 18).
-
Workup: Pour reaction mixture into ice-cold water (50 mL).
-
If precipitate forms: Filter, wash with water and diethyl ether.
-
If no precipitate: Extract with EtOAc (3x 20 mL), wash organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
Protocol B: Benzyl Deprotection (Hydrogenolysis)
Context: Removal of the benzyl group to liberate the 7-OH phenol for further derivatization or final activity.
Reagents:
-
7-(Benzyloxy)-amide intermediate (from Protocol A)
-
10% Pd/C (10 wt% loading)
-
Ammonium Formate (5.0 eq) or H₂ Balloon
-
Solvent: Ethanol/THF (1:1)
Step-by-Step:
-
Inerting: Suspend the intermediate (0.5 mmol) in Ethanol/THF (10 mL). Nitrogen purge for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate). Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Reduction:
-
Method A (Transfer Hydrogenation): Add Ammonium Formate (2.5 mmol). Reflux for 1–2 hours.
-
Method B (Hydrogen Gas): Attach H₂ balloon. Stir vigorously at RT for 12 hours.
-
-
Filtration: Filter through a Celite pad to remove Palladium. Wash pad with warm Methanol.
-
Isolation: Concentrate filtrate. The product (7-hydroxy derivative) is often crystalline.
Part 4: Scientific Mechanism & SAR Implications
Kinase Binding Mode
In Type II kinase inhibitors (e.g., targeting VEGFR or c-Met), the quinoline-3-carboxamide core acts as the hinge binder .
-
N1 (Quinoline Nitrogen): Accepts a hydrogen bond from the backbone NH of the kinase hinge region.
-
C3-Amide: The carbonyl oxygen and amide NH form critical H-bond networks within the ATP pocket.
-
C7-Position: The 7-benzyloxy group projects into the solvent-exposed region or the hydrophobic back-pocket (depending on linker length). Removing the benzyl group (to 7-OH) allows for the attachment of solubilizing groups (e.g., morpholine-ethoxy) which improve pharmacokinetic (PK) profiles.
Diagram: SAR Logic of the Quinoline Scaffold
Caption: Structure-Activity Relationship (SAR) mapping of the 7-(Benzyloxy)quinoline-3-carboxylic acid core.
Part 5: Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed. Standard PPE required. |
| Skin Irritation | H315 | Causes skin irritation. Wash immediately upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation. Use side-shield safety glasses. |
| STOT-SE | H335 | May cause respiratory irritation. Handle in a fume hood. |
Handling Note: Quinoline carboxylic acids can be zwitterionic. In neutral pH, solubility is minimal. Acidic or basic conditions are usually required for dissolution in aqueous media.
References
-
Musiol, R. et al. (2006).[2] "Quinoline-based compounds as potential anticancer agents."[3] Current Medicinal Chemistry.
-
Gopinath, K. W. et al. (1958).[4] "Synthesis of Quinoline Derivatives." Journal of the Chemical Society. [4]
-
Mittal, R. K. & Purohit, P. (2020). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "7-(Benzyloxy)quinoline-3-carboxylic acid (CID 71742783)." National Center for Biotechnology Information.
-
BindingDB. (2009). "Quinoline-3-carboxylic acid derivatives affinity data." Binding Database.
Sources
- 1. BindingDB BDBM50008653 CHEMBL112612::Quinoline-3-carboxylic acid [2-(5-benzyloxy-1H-indol-3-yl)-1-dipentylcarbamoyl-ethyl]-amide [bindingdb.org]
- 2. broadinstitute.org [broadinstitute.org]
- 3. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 7-(Benzyloxy)quinoline-3-carboxylic Acid: Synthesis, Structure, and Potential Applications
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities. Within this privileged scaffold, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent antibacterial, anti-inflammatory, and antiproliferative properties. This technical guide focuses on a specific, yet highly promising derivative: 7-(Benzyloxy)quinoline-3-carboxylic acid. Our objective is to provide a comprehensive resource for researchers in drug discovery and development, detailing its chemical identity, a robust synthetic pathway, and an exploration of its potential therapeutic applications based on the established activities of related analogues.
Elucidating the Chemical Structure: The Predominance of the 4-Oxo Tautomer
A critical aspect of understanding 7-(Benzyloxy)quinoline-3-carboxylic acid is the concept of tautomerism. While the name suggests a straightforward structure, this compound predominantly exists in its more stable keto-enol tautomeric form: 4-hydroxy-7-(benzyloxy)quinoline-3-carboxylic acid , which is in equilibrium with its keto form, 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[1] This phenomenon is crucial for interpreting spectroscopic data and understanding the molecule's interactions with biological targets.
For the purpose of this guide, we will refer to the compound by its common name, with the understanding that it primarily exists as the 4-hydroxy/4-oxo tautomer.
Table 1: Physicochemical Properties of 4-Hydroxy-7-(benzyloxy)quinoline-3-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| IUPAC Name | 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1] |
| CAS Number | 17825-22-8 | [1] |
Synthesis of 7-(Benzyloxy)quinoline-3-carboxylic Acid: A Step-by-Step Guide via the Gould-Jacobs Reaction
The most reliable and widely applicable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[2][3] This versatile reaction involves the condensation of a substituted aniline with a malonic ester derivative, followed by a thermal cyclization to form the quinoline core. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
The causality behind this experimental choice lies in its efficiency and adaptability for creating a diverse range of substituted quinolones. The reaction proceeds through a well-established mechanism, ensuring a high degree of predictability and control over the final product.
Sources
7-(Benzyloxy)quinoline-3-carboxylic Acid: A Comprehensive Technical Guide for Advanced Research
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 7-(Benzyloxy)quinoline-3-carboxylic acid. This document provides a detailed exploration of its molecular characteristics and discusses its relevance within the broader context of quinoline-3-carboxylic acid derivatives in medicinal chemistry.
Core Molecular Attributes
7-(Benzyloxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by a benzyloxy substituent at the 7-position and a carboxylic acid group at the 3-position. These functional groups are pivotal to its chemical reactivity and potential biological activity.
Molecular Formula and Weight
The fundamental molecular identifiers for this compound are summarized in the table below. The molecular formula is C₁₇H₁₃NO₃, and the calculated molecular weight is approximately 295.29 g/mol .
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO₃ |
| Molecular Weight | 295.29 g/mol (calculated) |
| IUPAC Name | 7-(Benzyloxy)quinoline-3-carboxylic acid |
Synthesis and Chemical Characterization
The synthesis of 7-(Benzyloxy)quinoline-3-carboxylic acid can be approached through several established organic chemistry methodologies, primarily involving the construction of the quinoline core followed by functional group manipulations. A common strategy involves the use of a substituted aniline and a three-carbon building block to form the quinoline ring system.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 7-(Benzyloxy)quinoline-3-carboxylic acid would involve the disconnection of the benzyloxy ether linkage and the carboxylic acid group from the quinoline core. This suggests that a key intermediate would be a 7-hydroxyquinoline-3-carboxylic acid derivative, which can then be benzylated.
An In-depth Technical Guide to the Physicochemical Properties of 7-Benzyloxyquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzyloxyquinoline-3-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and elucidating its mechanism of action. This guide provides a detailed analysis of the key physicochemical parameters of 7-benzyloxyquinoline-3-carboxylic acid, including its predicted lipophilicity (logP), and estimated melting point, aqueous solubility, and acid dissociation constant (pKa). Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related analogs to provide scientifically grounded estimations. Furthermore, detailed, field-proven experimental protocols for determining these properties are presented, empowering researchers to validate and expand upon the data provided.
Introduction
Quinoline-3-carboxylic acids represent a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of a benzyloxy group at the 7-position of the quinoline ring is anticipated to significantly influence the molecule's physicochemical properties, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide serves as a comprehensive resource for researchers, offering a deep dive into the essential physicochemical characteristics of 7-benzyloxyquinoline-3-carboxylic acid. By synthesizing available data, providing expert estimations based on structure-activity relationships, and detailing robust experimental methodologies, this document aims to facilitate the rational design and development of novel therapeutics based on this promising scaffold.
Molecular Structure and Key Functional Groups
The molecular structure of 7-benzyloxyquinoline-3-carboxylic acid forms the basis for understanding its chemical behavior and physical properties.
Figure 1: 2D structure of 7-benzyloxyquinoline-3-carboxylic acid.
The molecule possesses three key functional regions that dictate its physicochemical properties:
-
Quinoline Core: A bicyclic aromatic system containing a nitrogen atom. The aromatic nature contributes to the molecule's rigidity and potential for π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor and its basicity will influence the overall pKa.
-
Carboxylic Acid Group: Attached at the 3-position, this group is acidic and will exist in its ionized carboxylate form at physiological pH. It is a key site for hydrogen bonding, both as a donor (O-H) and an acceptor (C=O).
-
Benzyloxy Group: An ether linkage at the 7-position connecting a flexible benzyl group. This bulky, lipophilic group is expected to have a significant impact on the molecule's solubility and logP value.
Physicochemical Properties
The following sections detail the known and estimated physicochemical properties of 7-benzyloxyquinoline-3-carboxylic acid.
Molecular Formula and Weight
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a molecule's lipophilicity, influencing its membrane permeability and distribution.
| Parameter | Value | Method | Source |
| XLogP3-AA | 3.3 | Computed | [1] |
Expertise & Experience: A calculated logP of 3.3 suggests that 7-benzyloxyquinoline-3-carboxylic acid is a moderately lipophilic compound.[1] The presence of the large, non-polar benzyloxy group significantly contributes to this lipophilicity. This value indicates that the compound is likely to have good membrane permeability, a desirable characteristic for oral drug absorption. However, high lipophilicity can sometimes lead to issues with aqueous solubility and non-specific binding.
Melting Point
The melting point provides an indication of the purity of a crystalline solid and the strength of its crystal lattice.
| Compound | Melting Point (°C) | Notes |
| 7-Benzyloxyquinoline-3-carboxylic acid | Estimated: 230 - 250 | Based on related structures. |
| 7-Hydroxyquinoline-3-carboxylic acid | >260 | Lacks the benzyl group, likely higher due to intermolecular hydrogen bonding from the hydroxyl group. |
Aqueous Solubility
Solubility is a crucial parameter for drug delivery and bioavailability.
| Parameter | Estimated Value | Rationale |
| Aqueous Solubility | Poorly soluble | The significant lipophilic character imparted by the benzyloxy group is expected to dominate, leading to low solubility in water. The carboxylic acid group will provide some solubility, especially at pH values above its pKa, but the overall molecule is likely to be poorly soluble. |
Expertise & Experience: The interplay between the lipophilic benzyloxy group and the hydrophilic carboxylic acid group will govern the aqueous solubility. At acidic pH, where the carboxylic acid is protonated, the solubility is expected to be very low. As the pH increases above the pKa of the carboxylic acid, the formation of the carboxylate salt will enhance solubility, though the large non-polar region of the molecule will still limit its overall dissolution.
Acid Dissociation Constant (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. 7-Benzyloxyquinoline-3-carboxylic acid has two ionizable groups: the carboxylic acid and the quinoline nitrogen.
| Ionizable Group | Estimated pKa | Rationale |
| Carboxylic Acid | 3.5 - 4.5 | The electron-withdrawing nature of the quinoline ring is expected to make the carboxylic acid slightly more acidic than a simple benzoic acid (pKa ~4.2). |
| Quinoline Nitrogen | 4.0 - 5.0 | The pKa of quinoline itself is around 4.9. The substituents on the ring will influence this value, but it is expected to remain in this general range. |
Expertise & Experience: The presence of two ionizable groups with similar pKa values suggests that the molecule will exist as a zwitterion over a certain pH range. The exact isoelectric point (pI) would need to be determined experimentally but can be estimated from the pKa values. Understanding the ionization profile is critical for designing appropriate formulation strategies and for predicting the compound's behavior in different physiological compartments.
Experimental Protocols
To enable researchers to obtain precise experimental data, the following detailed protocols are provided.
Determination of Melting Point
Figure 2: Workflow for melting point determination.
Methodology:
-
Sample Preparation: Ensure the sample of 7-benzyloxyquinoline-3-carboxylic acid is completely dry. Grind a small amount of the sample into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a rate of 1-2 °C per minute when approaching the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
-
Determination of Aqueous Solubility (Shake-Flask Method)
Figure 3: Workflow for shake-flask solubility determination.
Methodology:
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Add an excess amount of solid 7-benzyloxyquinoline-3-carboxylic acid to each buffer in a sealed vial.
-
Incubation: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
Determination of pKa (Potentiometric Titration)
Figure 4: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of 7-benzyloxyquinoline-3-carboxylic acid in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.
Determination of logP (Shake-Flask Method)
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.
-
Partitioning: Dissolve a known amount of 7-benzyloxyquinoline-3-carboxylic acid in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a sealed container.
-
Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Crystalline Structure and Stability
Crystalline Structure: Currently, there is no publicly available single-crystal X-ray diffraction data for 7-benzyloxyquinoline-3-carboxylic acid. However, based on the structures of related quinoline carboxylic acids, it is anticipated that the molecule will exhibit planar quinoline rings and that intermolecular hydrogen bonding between the carboxylic acid groups will be a dominant feature in the crystal packing, likely forming dimers. The bulky benzyloxy group will also play a significant role in the overall crystal packing arrangement. X-ray powder diffraction (XRPD) would be a valuable technique to characterize the solid-state form of the synthesized material.
Stability: The stability of 7-benzyloxyquinoline-3-carboxylic acid should be assessed under various stress conditions as per ICH guidelines. Potential degradation pathways could include:
-
Hydrolysis: The ether linkage of the benzyloxy group could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally considered stable.
-
Photostability: The extended aromatic system may be sensitive to light, potentially leading to photodegradation.
-
Oxidation: The benzylic position is potentially susceptible to oxidation.
A comprehensive stability study would involve exposing the compound to heat, humidity, light, and different pH conditions, followed by analysis using a stability-indicating HPLC method to identify and quantify any degradants.
Conclusion
This technical guide provides a thorough overview of the key physicochemical properties of 7-benzyloxyquinoline-3-carboxylic acid. While direct experimental data is limited, this document offers scientifically sound estimations based on the analysis of its molecular structure and data from related compounds. The detailed experimental protocols provided herein are designed to be self-validating and will empower researchers to generate the precise data required for their specific applications. A comprehensive understanding and experimental determination of these properties are crucial for advancing the development of 7-benzyloxyquinoline-3-carboxylic acid as a potential therapeutic agent.
References
-
PubChem. Compound Summary for CID 328505, 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
- Ibid.
- Avdeef, A. (2012).
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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An In-Depth Technical Guide to 7-(Benzyloxy)quinoline-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this structural class, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a wide range of biological activities. This guide focuses on a specific, high-interest derivative: 7-(benzyloxy)quinoline-3-carboxylic acid. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how"—from fundamental chemical principles to its potential applications in drug discovery. This document is structured to be a self-validating resource, grounded in established scientific literature, to empower researchers in their quest for novel therapeutics.
I. Core Molecular Identifiers and Properties
7-(Benzyloxy)quinoline-3-carboxylic acid, more formally named 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exists in tautomeric equilibrium, with the 4-oxo form being predominant in the solid state and in most solvent systems. This tautomerism is a key feature of 4-hydroxyquinolines and is crucial for understanding their chemical reactivity and biological interactions.
| Identifier | Value | Source |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O | [1] |
| InChIKey | ABQKYBVDVAXVNO-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₁₇H₁₃NO₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| IUPAC Name | 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1] |
II. Synthesis via the Gould-Jacobs Reaction: A Mechanistic Approach
The most reliable and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[2] This reaction provides a direct route to the core quinoline scaffold from readily available starting materials. The causality behind this synthetic choice lies in its efficiency and modularity, allowing for the introduction of various substituents on the aniline ring.
The overall synthetic workflow can be visualized as a three-stage process:
Caption: The Gould-Jacobs synthesis of 7-(benzyloxy)quinoline-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established procedures for the Gould-Jacobs reaction.[2]
Stage 1: Synthesis of Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate (Intermediate C)
-
In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Allow the reaction mixture to cool to room temperature. The crude product, a viscous oil or solid, can be used directly in the next step without further purification.
Expert Insight: The slight excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the aniline. This step is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.
Stage 2: Thermal Cyclization to Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (Compound D)
-
In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.
-
Slowly add the crude anilinomethylenemalonate intermediate from Stage 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction at reflux for 30-60 minutes. The product will precipitate out of the solution upon cooling.
-
After cooling to room temperature, add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.
Expert Insight: This intramolecular cyclization is a pericyclic reaction that requires significant thermal energy. The choice of a high-boiling, inert solvent is critical to achieve the necessary temperature for the reaction to proceed efficiently.
Stage 3: Saponification to 7-(Benzyloxy)quinoline-3-carboxylic acid (Final Product E)
-
Suspend the crude ethyl ester from Stage 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The final product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Expert Insight: The saponification is a straightforward ester hydrolysis. Acidification of the resulting carboxylate salt protonates it, causing the less soluble carboxylic acid to precipitate from the aqueous solution.
III. Analytical Characterization
Thorough analytical characterization is paramount for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid based on known data for similar structures and general spectroscopic principles.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline and benzyl rings (δ 7.0-8.5 ppm), a singlet for the benzylic CH₂ group (δ ~5.2 ppm), a singlet for the C2-H of the quinoline ring (δ ~8.9 ppm), and a broad singlet for the carboxylic acid proton (δ >12 ppm). The NH proton of the quinoline ring will also be present as a broad singlet. |
| ¹³C NMR | Carbonyl carbons of the quinolone and carboxylic acid (δ 165-180 ppm), aromatic carbons (δ 110-160 ppm), and the benzylic CH₂ carbon (δ ~70 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the quinolone carbonyl (around 1650 cm⁻¹), and another C=O stretch from the carboxylic acid (around 1700 cm⁻¹).[3] |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 295.29. |
Self-Validation: The combination of these techniques provides a unique fingerprint for the molecule. The presence of all expected signals and the correct integration in ¹H NMR, along with the characteristic IR absorptions and the correct molecular weight from mass spectrometry, provides a high degree of confidence in the structural assignment.
IV. Therapeutic Relevance and Mechanism of Action: A Focus on Kinase Inhibition
The quinoline-3-carboxylic acid scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4]
The 7-(benzyloxy) substituent is of particular interest. The benzyloxy group can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases. The carboxylic acid at the 3-position can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, a common feature of many kinase inhibitors.
Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to the role of quinoline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-(benzyloxy)quinoline-3-carboxylic acid.
The proposed mechanism of action for 7-(benzyloxy)quinoline-3-carboxylic acid as a PI3K inhibitor involves its binding to the ATP pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3.[7] This leads to the downstream inactivation of Akt and mTORC1, ultimately resulting in the inhibition of cell growth and proliferation and the induction of apoptosis. The benzyloxy group likely contributes to the potency and selectivity of the inhibitor by occupying a hydrophobic pocket within the enzyme's active site.
V. Conclusion and Future Directions
7-(Benzyloxy)quinoline-3-carboxylic acid represents a promising scaffold for the development of novel kinase inhibitors. Its synthesis via the Gould-Jacobs reaction is well-established and amenable to the generation of diverse analogs for structure-activity relationship (SAR) studies. The insights into its potential mechanism of action, particularly as an inhibitor of the PI3K/Akt/mTOR pathway, provide a strong rationale for its further investigation in oncology and other diseases characterized by aberrant kinase signaling.
Future research should focus on:
-
Optimization of the scaffold: Systematic modification of the benzyloxy group and the quinoline core to enhance potency and selectivity.
-
In-depth biological evaluation: Profiling the compound against a panel of kinases to determine its selectivity and off-target effects.
-
Preclinical studies: Evaluating the efficacy of optimized analogs in cellular and animal models of cancer.
This in-depth guide provides a solid foundation for researchers to build upon, fostering a deeper understanding of the chemistry and therapeutic potential of 7-(benzyloxy)quinoline-3-carboxylic acid.
VI. References
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Fang, S., et al. (2016). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Oncology Letters, 12(4), 2883-2887.
-
Yu, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.
-
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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Technical Guide: Biological Activity Profile of 7-(Benzyloxy)quinoline-3-carboxylic Acid
This technical guide details the biological activity, mechanism of action, and experimental utility of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid (and its tautomeric 4-oxo form).
While often overshadowed by its fluoroquinolone cousins (which target DNA gyrase), this specific non-fluorinated quinolone scaffold exhibits a distinct pharmacological profile centered on mitochondrial respiration inhibition and dehydrogenase enzyme targeting . It serves as a critical structure-activity relationship (SAR) probe for designing anticoccidial agents (like decoquinate) and studying hydrophobic binding pockets in metabolic enzymes.
Executive Summary
7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid (CAS: 17825-22-8) is a bioactive quinolone derivative primarily characterized by its ability to inhibit cellular respiration. Unlike fluoroquinolones that function as DNA replication inhibitors, this compound acts as a lipophilic antimetabolite , targeting mitochondrial dehydrogenases and the electron transport chain. It represents a pivotal pharmacophore in the development of quinolone-based coccidiostats and antineoplastic agents targeting metabolic vulnerabilities.
Key Chemical Properties
| Property | Detail |
| IUPAC Name | 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 17825-22-8 |
| Molecular Formula | C₁₇H₁₃NO₄ |
| Molecular Weight | 295.29 g/mol |
| Key Functional Groups | Carboxylic acid (C3), 4-Oxo/Hydroxy tautomer, 7-Benzyloxy ether |
| Lipophilicity (LogP) | ~3.3 (High lipophilicity drives mitochondrial uptake) |
Biological Activity & Mechanism of Action[5][6]
Primary Mechanism: Inhibition of Cellular Respiration
The 7-benzyloxy substitution provides the necessary hydrophobic bulk to occupy the quinone-binding pockets of respiratory enzymes. Research indicates two primary modes of action:
-
Inhibition of Malate Dehydrogenase (MDH): The compound acts as a competitive inhibitor of cytoplasmic and mitochondrial malate dehydrogenase. The benzyloxy tail interacts with the hydrophobic domain adjacent to the active site, preventing substrate binding. This activity correlates linearly with the molar refractivity (MR) of the substituent, suggesting a steric fit mechanism.
-
Electron Transport Chain (ETC) Disruption: Similar to the drug decoquinate , this analog inhibits mitochondrial respiration by blocking electron transfer at the Cytochrome bc1 complex (Complex III). It mimics ubiquinone (Coenzyme Q), binding to the Q_o site and stalling oxidative phosphorylation.
Therapeutic Applications[5][7]
-
Anticoccidial Activity: The compound is a structural analog of high-potency coccidiostats. It arrests the development of Eimeria species (parasites causing coccidiosis) by shutting down their mitochondrial energy production during the sporozoite stage.
-
Antineoplastic Potential: By inhibiting lactate dehydrogenase (LDH) and mitochondrial respiration, the compound induces metabolic stress in glycolytic tumor cells (Warburg effect targets). It has demonstrated activity against Ehrlich ascites tumor cells , reducing oxygen consumption rates (OCR).
Signaling Pathway Diagram
The following diagram illustrates the divergence between the mechanism of this compound (Respiration Inhibition) and standard fluoroquinolones (DNA Gyrase Inhibition).
Figure 1: Mechanism of Action targeting mitochondrial and metabolic pathways.
Experimental Protocols
Synthesis: The Gould-Jacobs Reaction
To obtain high-purity 7-(benzyloxy)quinoline-3-carboxylic acid for biological assays, the Gould-Jacobs reaction is the industry-standard protocol.
Reagents: 3-(Benzyloxy)aniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.
Protocol:
-
Condensation: Mix equimolar amounts of 3-(benzyloxy)aniline and EMME. Heat to 110°C for 2 hours. Ethanol is evolved (remove via distillation).
-
Validation: Monitor TLC for the disappearance of aniline. Product: Diethyl N-[3-(benzyloxy)phenyl]aminomethylenemalonate.
-
-
Cyclization: Add the condensate dropwise to boiling diphenyl ether (~250°C). This high temperature is critical for thermal cyclization.
-
Safety: Perform behind a blast shield; diphenyl ether vapor is irritant.
-
-
Hydrolysis: The resulting ester (ethyl 7-benzyloxy-4-hydroxyquinoline-3-carboxylate) is refluxed in 10% NaOH for 4 hours, followed by acidification with HCl to precipitate the free acid.
-
Purification: Recrystallize from DMF/Ethanol.
In Vitro Respiration Inhibition Assay (Warburg/OCR)
This assay validates the compound's ability to inhibit oxygen consumption in tumor cells or parasitic suspensions.
Materials: Ehrlich ascites carcinoma cells (or Eimeria sporozoites), Clark Oxygen Electrode or Seahorse XF Analyzer.
Step-by-Step:
-
Preparation: Suspend
cells/mL in Krebs-Ringer phosphate buffer (pH 7.4) supplemented with glucose (10 mM). -
Baseline: Measure basal Oxygen Consumption Rate (OCR) for 5 minutes to establish linearity.
-
Treatment: Inject 7-(Benzyloxy)quinoline-3-carboxylic acid (dissolved in DMSO) to final concentrations of 1, 10, 50, and 100 µM.
-
Control: DMSO vehicle only.
-
-
Measurement: Record OCR for 15 minutes post-injection.
-
Calculation: Calculate the % Inhibition relative to the DMSO control.
Screening Workflow Diagram
Figure 2: Experimental workflow from synthesis to biological validation.
Quantitative Activity Data
The following table summarizes the inhibitory potential of 7-substituted quinoline-3-carboxylic acids against key metabolic targets.
| Compound Variant | Target Enzyme/Cell | IC50 / Inhibition Constant | Mechanism Note |
| 7-Benzyloxy- | Malate Dehydrogenase | ~15 - 50 µM | Competitive inhibition; activity increases with lipophilicity. |
| 7-Benzyloxy- | Ehrlich Ascites Tumor | High % Inhibition at 100 µM | Membrane transport is rate-limiting; hydrophobic tail aids entry. |
| 7-Ethoxy- (Decoquinate) | Eimeria Sporozoites | < 0.1 µM | Extremely potent mitochondrial complex III inhibitor. |
| 7-Hydroxy- (De-benzylated) | Malate Dehydrogenase | > 200 µM (Inactive) | Loss of hydrophobic interaction renders molecule inactive. |
Note: The "7-Benzyloxy" derivative is less potent than the "7-Decyloxy" (Decoquinate) against whole parasites but is a superior probe for investigating steric limits of the binding pocket due to the bulky phenyl ring.
References
-
PubChem. (2025).[1] 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4.[1] National Library of Medicine. Link
-
Shah, K. J., & Coats, E. A. (1977).[2] Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.[2] Link
-
Coats, E. A., et al. (1982). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration.[3][2][4] 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63.[4] Link
-
El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. Link
-
Fry, M., & Williams, R. B. (1984). Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia). Biochemical Pharmacology. Link
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- 2. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of quinoline-3-carboxylic acid derivatives
An In-Depth Technical Guide to Quinoline-3-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] First identified in coal tar in 1834, and famously represented by the antimalarial alkaloid quinine isolated from cinchona bark, quinoline derivatives have since been developed into a vast class of therapeutic agents.[3] Their derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
Within this versatile family, derivatives featuring a carboxylic acid at the 3-position (quinoline-3-carboxylic acid) represent a particularly significant subclass. This functional group arrangement is pivotal for interacting with biological receptors, often through hydrogen bonding and electrostatic interactions, and can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive review of quinoline-3-carboxylic acid derivatives, tailored for researchers and drug development professionals. We will explore the key synthetic methodologies, delve into their diverse biological activities with a focus on anticancer and antimicrobial applications, and synthesize critical structure-activity relationships to guide future drug design.
Part 1: Foundational Synthetic Strategies
The construction of the quinoline-3-carboxylic acid core is a critical first step in the development of novel derivatives. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and reaction scalability. Two classical name reactions, the Gould-Jacobs reaction and the Friedländer annulation, remain the most prominent and versatile methods for this purpose.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a robust and widely used method for preparing 4-hydroxyquinoline derivatives, which are direct precursors to quinoline-3-carboxylic acids.[5][6] The reaction proceeds in a sequential manner involving condensation, thermal cyclization, and subsequent hydrolysis/decarboxylation.
Causality of Experimental Choices:
-
Step 1: Condensation. The initial step involves the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME). This reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.[6] This step is crucial for forming the key anilidomethylenemalonate intermediate.
-
Step 2: Thermal Cyclization. This is the ring-forming step and is often the most demanding part of the synthesis. It requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization.[6][7] The high energy barrier necessitates the use of high-boiling point solvents like diphenyl ether or Dowtherm A.[7] However, modern approaches have successfully employed microwave irradiation or catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to achieve cyclization under milder conditions and with significantly reduced reaction times.[8]
-
Step 3: Saponification. The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is then hydrolyzed, typically using a base like sodium hydroxide, to convert the ester group into a carboxylate salt.[5]
-
Step 4: Acidification. Finally, acidification of the reaction mixture precipitates the quinoline-3-carboxylic acid product.
The primary limitation of the classical Gould-Jacobs reaction is the harsh thermal conditions required for cyclization, which can limit its applicability for substrates with sensitive functional groups.[7] Furthermore, with asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers.[7]
The Friedländer Annulation
The Friedländer synthesis is another cornerstone reaction for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[9][10] This method is often more direct and can be performed under milder conditions than the Gould-Jacobs reaction.
Causality of Experimental Choices:
-
Reactant Choice: The selection of a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group directly dictates the substitution pattern of the final quinoline product. This offers great flexibility in generating diverse derivatives.
-
Catalysis: While the reaction can proceed without a catalyst at high temperatures, its efficiency is greatly improved by using either acid or base catalysts.[9] Modern protocols favor acid catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids like ceric ammonium nitrate (CAN), which allow the reaction to proceed at ambient temperatures with high yields and short reaction times.[11][12] The catalyst facilitates either the initial aldol condensation or the formation of a Schiff base, which are the two proposed mechanistic pathways.
-
Solvent Conditions: Many modern Friedländer protocols can be performed under solvent-free conditions, often assisted by microwave irradiation, which aligns with the principles of green chemistry.[10]
The primary advantage of the Friedländer synthesis is its convergence and flexibility, allowing for the rapid assembly of polysubstituted quinolines.[11]
Part 2: Biological Activities and Therapeutic Applications
Quinoline-3-carboxylic acid derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.[2]
Anticancer Activity
A significant body of research has focused on the anticancer potential of this scaffold.[1][13] These derivatives have been shown to exert antiproliferative effects against a variety of cancer cell lines, often with promising selectivity for tumor cells over non-cancerous cells.[14][15]
Mechanisms of Action:
-
Protein Kinase Inhibition: One key mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, various 3-quinoline carboxylic acids have been identified as potent inhibitors of protein kinase CK2, with IC₅₀ values in the low micromolar range.[16][17]
-
Selective Cytotoxicity: Research has shown that converting 2-styrylquinoline-3-carboxylate esters to their corresponding carboxylic acids can enhance selectivity towards cancer cells.[14][15] The rationale is that the lower pKa of the carboxylic acid leads to greater accumulation in the acidic microenvironment of tumors, thereby increasing local drug concentration and minimizing exposure to healthy tissues.[14]
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of key regulatory proteins like caspases, Bax, and Bcl-2.[18]
Quantitative Data on Antiproliferative Activity:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar range | [14] |
| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar range | [14] |
| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition | [19][20] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [13] |
| Quinoline-based CK2 Inhibitors | (Enzyme Assay) | 0.65 - 18.2 | [16] |
Antimicrobial Activity
The quinoline core is famously associated with antibacterial agents (e.g., fluoroquinolones), and quinoline-3-carboxylic acid derivatives continue this legacy, showing promise against a range of microbial pathogens.[21][22]
Spectrum of Activity:
-
Antibacterial: Novel synthesized derivatives have demonstrated excellent activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus) and Gram-negative (e.g., Pseudomonas, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[23][24]
-
Antifungal: Potent activity has also been observed against fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans.[22][23]
Mechanisms of Action:
-
Enzyme Inhibition: A proposed mechanism for some derivatives is the inhibition of essential bacterial enzymes like peptide deformylase (PDF), which is critical for bacterial protein synthesis.[23]
-
DNA Intercalation: A general mechanism for quinoline-based drugs involves intercalation into microbial DNA, disrupting its structure and function, which inhibits cell division and leads to cell death.[25]
Anti-inflammatory Activity
Quinoline derivatives have also been explored as anti-inflammatory agents.[26] Studies have shown that quinoline-3-carboxylic acid can exert appreciable anti-inflammatory effects, comparable to classical NSAIDs like indomethacin, in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages.[19][20][27] The proposed mechanism for some quinoline-based compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[26]
Part 3: Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For quinoline-3-carboxylic acid derivatives, several key SAR insights have emerged.
-
The Carboxylic Acid Moiety: The free carboxylic acid at position C3 is often crucial for activity. As mentioned, its acidity can promote selective accumulation in tumors.[14] Furthermore, its ability to act as a hydrogen bond donor and acceptor is critical for binding to enzyme active sites. The nature of the substituent at C3 (e.g., carboxylic acid vs. carboxamide) can dictate target specificity, shifting activity between targets like COX and TRPV1.[26]
-
Substitution at C2 and C4: The introduction of various substituents at the C2 and C4 positions significantly modulates biological activity. For instance, 2,4-disubstituted derivatives have been highlighted as potent and selective antiproliferative agents.[14][15]
-
Aromatic Ring Substituents: Modifications on the benzo part of the quinoline ring also play a role. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can influence the overall electron density of the ring system, affecting its binding affinity and pharmacokinetic properties.
Part 4: Experimental Protocols
To ensure this guide is of practical value, we provide a representative, self-validating protocol for a key synthesis.
Protocol: Microwave-Assisted Gould-Jacobs Synthesis of an Ethyl 4-Quinolone-3-Carboxylate Derivative
This protocol is adapted from modern methodologies that improve upon the classical high-temperature approach.[6][8]
Objective: To synthesize an ethyl 4-quinolone-3-carboxylate precursor via a two-step microwave-assisted condensation and subsequent cyclization.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.0-1.2 eq)
-
Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid)
-
Anhydrous Ethanol (for conventional heating comparison)
-
Microwave reactor vials
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Purification supplies (e.g., recrystallization solvents)
Step-by-Step Methodology:
Step 1: Condensation to form Diethyl Anilinomethylene Malonate Intermediate
-
Setup: In a 2.5 mL microwave vial, combine the substituted aniline (e.g., 2.0 mmol) and EMME (2.0 mmol).[8] For a conventional heating comparison, the same reactants can be refluxed in anhydrous ethanol for 2 hours.[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the neat mixture at 170 °C for approximately 7 minutes.[8]
-
Validation & Isolation: Monitor the reaction completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). Upon completion, cool the vial to room temperature. The intermediate product should precipitate as a solid.
-
Purification: Filter the solid and wash with a minimal amount of cold ethanol or recrystallize from an appropriate solvent to obtain the pure anilinomethylene malonate intermediate. The success of this step is validated by obtaining a solid product with a sharp melting point and characteristic spectroscopic data (¹H NMR, ¹³C NMR).
Step 2: Eaton's Reagent-Catalyzed Cyclization
-
Setup: To the dried anilinomethylene malonate intermediate (1.0 eq) from Step 1, add Eaton's reagent (typically 5-10 volumes per weight of substrate).
-
Reaction: Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours, or until TLC indicates the complete consumption of the starting material. The use of Eaton's reagent provides a milder alternative to high-temperature thermal cyclization.[8]
-
Workup & Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is the desired ethyl 4-quinolone-3-carboxylate.
-
Purification & Validation: Filter the solid product, wash thoroughly with water, and dry under vacuum. The structure and purity should be confirmed by spectroscopic analysis (NMR, IR, MS) and melting point determination. The high yield and clean conversion validate the efficiency of the Eaton's reagent-catalyzed cyclization.
Conclusion and Future Directions
The quinoline-3-carboxylic acid scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. Robust synthetic methodologies, particularly modern adaptations of the Gould-Jacobs and Friedländer reactions, provide efficient access to a wide array of derivatives. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores their vast therapeutic potential.
Future research should focus on leveraging the established SAR to design next-generation derivatives with enhanced potency and target selectivity. Exploring novel substitution patterns, developing hybrid molecules that combine the quinoline-3-carboxylic acid core with other pharmacophores, and investigating new therapeutic targets will undoubtedly expand the medicinal applications of this privileged scaffold. The continued application of green chemistry principles in their synthesis will further enhance the attractiveness of these compounds for large-scale development and clinical translation.
References
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Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). IIP Series. [Link]
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Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]
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Cabrera-Rivera, F. A., et al. (2022). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2022(4), M1486. [Link]
-
Kamal, A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 128-136. [Link]
-
Wiśniewska, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7249. [Link]
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Kamal, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 128-136. [Link]
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Friedlander quinoline synthesis. (n.d.). Organic Chemistry. [Link]
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Badawalla, D. S., et al. (2004). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Indian Journal of Chemistry, 43B, 2255-2260. [Link]
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Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]
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Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
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Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Europe PMC. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(45), 42685-42696. [Link]
-
Kaur, K., & Kumar, V. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 24-38. [Link]
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Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
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Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Semantic Scholar. [Link]
-
Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
Kumar, A., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 22(2), 213-247. [Link]
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Jain, A. K., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1232, 129932. [Link]
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Kumar, S., et al. (2011). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 11(2), 131-143. [Link]
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Sharma, G., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6965-6983. [Link]
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Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. (n.d.). ResearchGate. [Link]
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Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]
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Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4606-4616. [Link]
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 6-9. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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K, S., & G, S. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000219. [Link]
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Gupta, H., et al. (2011). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Muscia, K. C., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(55), 28925-28948. [Link]
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Benaicha, S., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6245. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2018). ACS Publications. [Link]
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Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022, February 15). YouTube. [Link]
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Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (n.d.). Thieme. [Link]
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Therapeutic Potential of 7-(Benzyloxy) Substituted Quinolines
The following technical guide details the therapeutic and diagnostic utility of 7-(benzyloxy) substituted quinolines.
A Technical Guide for Drug Discovery & Development
Executive Summary: The Scaffold at a Glance
The 7-(benzyloxy)quinoline (7-BQ) moiety represents a "privileged structure" in medicinal chemistry, serving two distinct but critical roles in modern drug development:
-
Diagnostic Probe: The parent compound, 7-benzyloxyquinoline, is the gold-standard fluorogenic substrate for assessing CYP3A4 activity, the primary enzyme responsible for metabolizing ~50% of marketed drugs.
-
Therapeutic Pharmacophore: In drug design, the 7-benzyloxy group is utilized to target hydrophobic pockets in kinases (e.g., c-Met, EGFR) and to span the active site gorges of enzymes like Acetylcholinesterase (AChE), offering a route to overcome resistance in antimalarial and anticancer therapies.
This guide synthesizes the mechanistic basis for these applications, supported by validated experimental protocols.
Diagnostic Application: CYP3A4 Metabolic Profiling
The most immediate application of 7-BQ in a drug discovery pipeline is as a high-throughput screening tool for Drug-Drug Interactions (DDI).
Mechanistic Principle
CYP3A4 catalyzes the O-dealkylation of the non-fluorescent 7-benzyloxyquinoline to the highly fluorescent 7-hydroxyquinoline (7-HQ) . This reaction is specific and allows for real-time kinetic monitoring.
Reaction:
Experimental Protocol: High-Throughput CYP3A4 Inhibition Assay
Objective: Determine the IC50 of a New Chemical Entity (NCE) against CYP3A4 using 7-BQ as the probe substrate.
Reagents:
-
Substrate: 7-Benzyloxyquinoline (50 mM stock in acetonitrile).
-
Enzyme: Human Recombinant CYP3A4 (bacterially expressed) or Human Liver Microsomes (HLM).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Preparation: Dilute 7-BQ to 200 µM (4x concentrate) in buffer. Prepare NCE serial dilutions (0.1 nM – 100 µM).
-
Incubation: In a black 96-well plate, combine:
-
25 µL NCE (or vehicle control).
-
25 µL CYP3A4 enzyme mix (20 pmol/mL final).
-
25 µL 7-BQ substrate (50 µM final).
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiation: Add 25 µL NADPH regenerating system.
-
Detection: Measure fluorescence continuously for 30 minutes at 37°C.
-
Excitation: 405 nm
-
Emission: 530 nm
-
-
Analysis: Calculate the slope (RFU/min) for the linear phase. Plot % Activity vs. log[NCE] to derive IC50.
Expert Insight: Avoid using DMSO concentrations >0.1% as DMSO is a known CYP3A4 inhibitor and will skew IC50 values. Acetonitrile is the preferred solvent for 7-BQ.
Therapeutic Applications: Structure-Activity Relationships (SAR)
Beyond diagnostics, the 7-benzyloxy group acts as a lipophilic anchor in therapeutic candidates.
A. Oncology: Kinase Inhibition (c-Met & EGFR)
In kinase inhibitors, the 7-position of the quinoline core often faces the solvent-exposed region or a hydrophobic pocket, depending on the binding mode.
-
Mechanism: The benzyloxy group provides steric bulk and hydrophobic interactions (π-stacking) that can improve potency against specific mutants (e.g., EGFR T790M).
-
Key Derivative: 6,7-Disubstituted Quinolines . While 6-position substituents often bind the ATP pocket hinge, the 7-benzyloxy group can extend into the ribose-binding pocket or solvent front, improving solubility and cellular permeability when functionalized (e.g., with piperazine).
B. Infectious Disease: Antimalarial Agents
Resistance to Chloroquine (CQ) arises from mutations in the PfCRT transporter.
-
Strategy: Modifying the 7-position (replacing the 7-chloro of CQ) with a 7-benzyloxy group alters the drug's pKa and lipophilicity.
-
Effect: This modification prevents the drug from being effluxed by the mutant PfCRT, restoring activity against resistant Plasmodium falciparum strains. The benzyl ring can be further substituted (e.g., 4-fluoro) to block metabolic oxidation.
C. Neurodegeneration: AChE Inhibitors
In Alzheimer's research, "Dual Binding Site" inhibitors are the gold standard.
-
Design: The quinoline ring binds the Catalytic Anionic Site (CAS), while the 7-benzyloxy linker extends to reach the Peripheral Anionic Site (PAS).
-
Result: Simultaneous blockade of both sites prevents acetylcholine hydrolysis and inhibits AChE-induced Beta-Amyloid aggregation.
Chemical Synthesis: Validated Protocol
The synthesis of 7-benzyloxyquinoline is a robust Williamson Ether Synthesis . This protocol is scalable and self-validating via TLC.
Reaction Scheme: 7-Hydroxyquinoline + Benzyl Bromide + K2CO3 -> 7-Benzyloxyquinoline
Step-by-Step Methodology:
-
Activation: Dissolve 7-Hydroxyquinoline (1.0 eq, 145 mg/mmol) in anhydrous DMF (5 mL/mmol). Add Potassium Carbonate (K2CO3, 2.0 eq) and stir at Room Temperature (RT) for 30 minutes. Observation: The suspension will turn yellow/orange as the phenoxide anion forms.
-
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.
-
Reflux: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).
-
Starting Material Rf: ~0.2 (fluoresces blue).
-
Product Rf: ~0.6 (fluoresces strong blue/purple).
-
-
Work-up: Pour reaction mixture into ice-cold water (50 mL). The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hex/EtOAc gradient).
-
Yield: Typical yields are 85–95%.
Visualizations
Figure 1: CYP3A4 Diagnostic Pathway
This diagram illustrates the metabolic activation of the probe.
Caption: CYP3A4-mediated O-dealkylation of 7-BQ to the fluorescent reporter 7-HQ.
Figure 2: Therapeutic SAR Logic
This diagram maps the functional roles of the scaffold.
Caption: Strategic application of the 7-benzyloxy scaffold across different therapeutic domains.
Data Summary: Comparative Potency
The following table summarizes the impact of the 7-benzyloxy substitution in key therapeutic series compared to unsubstituted or methoxy-substituted controls.
| Therapeutic Area | Target | Compound/Series | IC50 / Ki | Role of 7-Benzyloxy |
| ADME (Probe) | CYP3A4 | 7-Benzyloxyquinoline | Km = 20-30 µM | Specific substrate for metabolic turnover. |
| Oncology | c-Met Kinase | 6-benzyloxy analogues* | < 50 nM | Note: 6-pos is common, but 7-pos tunes solubility. |
| Malaria | P. falciparum (K1) | 7-benzyloxy-4-aminoquinoline | < 100 nM | Restores potency against Chloroquine-Resistant strains. |
| Alzheimer's | AChE | 7-O-benzyl-tacrine hybrids | < 10 nM | Spans active site gorge to bind peripheral site. |
*Note: In kinase inhibitors, the 6- and 7-positions are often interchangeable for solubilizing groups, but the 7-position offers a unique vector for solvent interaction.
References
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Ren, S., et al. (2013). "Evaluation of 7-benzyloxyquinoline as a fluorescent probe for CYP3A4." Drug Metabolism and Disposition.
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Nishii, H., et al. (2010). "Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.
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Musonda, C.C., et al. (2007). "Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity." Bioorganic & Medicinal Chemistry Letters.
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Mishra, C.B., et al. (2019). "Design, synthesis and biological evaluation of novel 7-substituted quinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "7-Benzyloxyquinoline (CID 3035604)." National Center for Biotechnology Information.
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Solubility Profile of 7-(Benzyloxy)quinoline-3-carboxylic Acid: A Comparative Analysis in Water and DMSO
An In-Depth Technical Guide:
Abstract
Solubility is a cornerstone physicochemical property that dictates the trajectory of a compound through the drug discovery and development pipeline. Misunderstanding or mischaracterizing a compound's solubility can lead to flawed experimental data, wasted resources, and the premature termination of promising candidates. This technical guide provides an in-depth analysis of the differential solubility of 7-(Benzyloxy)quinoline-3-carboxylic acid, a representative heterocyclic scaffold, in two fundamentally different solvent systems: water (a polar protic solvent) and dimethyl sulfoxide (DMSO, a polar aprotic solvent). We will explore the underlying molecular interactions governing its behavior, present a validated experimental protocol for solubility determination, and discuss the practical implications for researchers in medicinal chemistry and pharmacology.
Introduction: The Critical Role of Solubility in Research
7-(Benzyloxy)quinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core, a carboxylic acid functional group, and a bulky, hydrophobic benzyloxy substituent. Such structures are common motifs in medicinal chemistry. However, their utility is intrinsically linked to their solubility. Aqueous solubility is paramount, as water is the biological medium; a drug must be in solution to be absorbed, distributed, and interact with its target.[1] Conversely, solubility in organic solvents like DMSO is crucial for initial compound handling, storage, and high-throughput screening, where concentrated stock solutions are indispensable.[2] An imbalance—high DMSO solubility but poor aqueous solubility—is a common challenge that can confound biological assays and present significant formulation hurdles.[1][3]
Physicochemical Profile of 7-(Benzyloxy)quinoline-3-carboxylic Acid
The solubility of a molecule is not an arbitrary value but a direct consequence of its structure. The key physicochemical properties of 7-(Benzyloxy)quinoline-3-carboxylic acid, which collectively dictate its solvent interactions, are summarized below.
| Property | Value | Influence on Solubility |
| Molecular Formula | C₁₇H₁₃NO₃ | - |
| Molecular Weight | 279.29 g/mol | Higher molecular weight often correlates with decreased solubility. |
| Structure | The large, rigid aromatic system is inherently hydrophobic. | |
| Hydrogen Bond Donors | 1 (from -COOH) | Enables interaction with hydrogen bond acceptors like water or DMSO. |
| Hydrogen Bond Acceptors | 4 (2 from -COOH, 1 from quinoline N, 1 from ether O) | Enables interaction with hydrogen bond donors like water. |
| Predicted logP | ~3.5 - 4.0 | A positive logP indicates a preference for a lipophilic environment over an aqueous one, suggesting low water solubility. |
| Predicted pKa | ~4.0 - 5.0 (Carboxylic Acid) | The acidic proton can dissociate in water at physiological pH, creating an anionic, more soluble form. The quinoline nitrogen is weakly basic.[4] |
Note: Predicted values are estimations based on the structure and may vary from experimental values.
Comparative Solubility: The Tale of Two Solvents
| Solvent | Solvent Type | Predicted Solubility |
| Water (H₂O) | Polar Protic | Very Low / Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Soluble |
Analysis in Water (A Polar Protic Solvent)
The predicted poor aqueous solubility stems from a thermodynamic mismatch.
-
Hydrophobic Effect: The dominant features of the molecule are the large, nonpolar quinoline and benzyl ring systems. Forcing these hydrophobic surfaces into the highly ordered, hydrogen-bonded network of water is energetically unfavorable. Water molecules must form a constrained "cage" around the solute, resulting in a significant negative entropy change, which opposes dissolution.
-
Limited Favorable Interactions: While the carboxylic acid group can ionize to the more soluble carboxylate form (especially at pH > 5) and the quinoline nitrogen can be protonated, these effects are insufficient to overcome the hydrophobicity of the large aromatic scaffold.[5][6] Many quinolone carboxylic acid derivatives are known for their low water solubility.[6]
Analysis in Dimethyl Sulfoxide (A Polar Aprotic Solvent)
The high solubility in DMSO is a result of multiple favorable intermolecular forces.
-
Strong Hydrogen Bond Acceptance: DMSO is an exceptional hydrogen bond acceptor via the lone pairs on its sulfoxide oxygen. It can form a strong hydrogen bond with the acidic proton of the carboxylic acid group, effectively breaking apart the solute's crystal lattice.[7][8]
-
Dipole-Dipole and Dispersion Forces: The polar S=O bond in DMSO creates a strong dipole that can interact favorably with the polar regions of the solute. Furthermore, the less-structured nature of liquid DMSO and its methyl groups can readily accommodate the nonpolar aromatic rings through favorable London dispersion forces.
-
Lack of Solvent-Solvent Penalty: Unlike water, DMSO does not have a strong, cohesive hydrogen-bonding network that must be disrupted to create a cavity for the solute. This lowers the energetic barrier to solvation.[2]
Experimental Determination of Thermodynamic Solubility
To move beyond prediction, experimental validation is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility, providing the most reliable and relevant data for drug development.[1][9]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of solid 7-(Benzyloxy)quinoline-3-carboxylic acid to a known volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or neat DMSO) in a sealed, inert vial.
-
Causality: Using an excess of solid is critical to ensure that the resulting solution is saturated and in equilibrium with the solid phase.[9]
-
-
Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.
-
Causality: Prolonged agitation is necessary to allow the system to reach thermodynamic equilibrium. Solubility is temperature-dependent, so precise temperature control is mandatory for reproducible results.[9]
-
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the sample at high speed (e.g., >10,000 g for 15-30 minutes) to pellet all undissolved material.
-
Quantification: Carefully collect a precise aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[2]
-
-
Calculation: The determined concentration of the saturated solution represents the thermodynamic solubility of the compound in that solvent at that temperature, typically expressed in µg/mL, mg/mL, or molarity.
Experimental Workflow Visualization
Caption: Workflow for the Shake-Flask method.
A Deeper Look at Molecular Interactions
The macroscopic observation of solubility is driven by microscopic intermolecular forces.
Interactions with Water
The interaction with water is a story of conflict. A small, polar head (the carboxylic acid) attempts to engage with water's H-bond network, while the large, nonpolar body disrupts it. The energy gained from solvating the polar groups is insufficient to compensate for the energy required to create a cavity for the hydrophobic scaffold.
Caption: Competing interactions in an aqueous medium.
Interactions with DMSO
In contrast, DMSO provides a much more accommodating environment. Its ability to engage both the polar and nonpolar regions of the solute makes it an excellent solvent.
Caption: Favorable multimodal interactions in DMSO.
Conclusion and Practical Recommendations
The analysis confirms that 7-(Benzyloxy)quinoline-3-carboxylic acid exhibits a classic solubility profile for many drug-like molecules: high solubility in the organic solvent DMSO and very poor solubility in aqueous media. This dichotomy is governed by the molecule's large hydrophobic surface area, which outweighs the solubilizing effects of its polar functional groups in water.
For the practicing scientist, this has direct implications:
-
Stock Solutions: DMSO is the solvent of choice for preparing high-concentration stock solutions for storage and serial dilution.[2]
-
Assay Artifacts: Researchers must be vigilant about potential compound precipitation when diluting a DMSO stock into aqueous assay buffers.[1] The final DMSO concentration in an assay should be kept low (typically <0.5%) and consistent across all experiments. If a compound's thermodynamic aqueous solubility is lower than the final assay concentration, the results will be unreliable.
-
Drug Development: The poor aqueous solubility identified here is a major red flag for drug development, signaling future challenges in oral bioavailability and formulation. This early-stage knowledge allows teams to prioritize medicinal chemistry efforts to improve solubility or to explore advanced formulation strategies.[1][3]
Ultimately, a thorough understanding of a compound's solubility in both organic and aqueous systems is not merely an academic exercise; it is a prerequisite for generating reliable data and making informed decisions in the complex process of drug discovery.
References
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Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]
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Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Concawe. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]
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Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(3), 1004-1015. [Link]
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Safety Data Sheet (SDS). (2021). Eurogentec. [Link]
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7-(Benzyloxy)quinoline. (n.d.). PubChem. [Link]
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Borowski, T., Czarnik-Matusewicz, B., & Jewgiński, M. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(7), 3894. [Link]
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Ren, M., Rigele, A., Shun, N., & Natsagdorj, N. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry, 23(49), 19-26. [Link]
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Ren, M., Rigele, A., Shun, N., & Natsagdorj, N. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. The Distant Reader. [Link]
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Configure 7-benzyloxyquinoline (7BQ). (n.d.). BioIVT. [Link]
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7-Chloro-3-methyl-quinoline-8-carboxylic acid, butyl ester. (n.d.). Cheméo. [Link]
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Kumar, A., Sharma, G., & Singh, R. K. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 17(6), 735-748. [Link]
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carboxylic acid solubility + TLC. (2023). Reddit. [Link]
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The Hydrophobicity Profile of 7-(Benzyloxy)quinoline-3-carboxylic acid: A Deep Dive into logP and its Implications for Drug Discovery
This technical guide provides a comprehensive analysis of the hydrophobicity of 7-(Benzyloxy)quinoline-3-carboxylic acid, a key physicochemical parameter influencing its behavior in biological systems. Primarily aimed at researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings of hydrophobicity, its quantitative measure (logP), predictive computational modeling, and standard experimental determination methodologies. Through a detailed examination of the molecule's structural components, we will elucidate the interplay of its quinoline core, benzyloxy substituent, and carboxylic acid moiety in defining its overall lipophilic character.
The Critical Role of Hydrophobicity in Medicinal Chemistry
Hydrophobicity, the intrinsic tendency of a molecule to repel water, is a paramount consideration in the design and development of new therapeutic agents.[1] This property, often quantified by the logarithm of the partition coefficient (logP), governs a multitude of pharmacokinetic and pharmacodynamic processes.[2] A molecule's ability to traverse cellular membranes, bind to target proteins, and its metabolic fate are all profoundly influenced by its degree of hydrophobicity.[2] An optimal balance of hydrophilicity and lipophilicity is crucial for achieving desired drug-like properties, including oral bioavailability and appropriate distribution within the body.
For a molecule such as 7-(Benzyloxy)quinoline-3-carboxylic acid, which belongs to the quinoline class of compounds known for their diverse biological activities, understanding its hydrophobicity is essential for predicting its behavior and optimizing its potential as a drug candidate or an intermediate in pharmaceutical synthesis.[3][4]
Deconstructing the Hydrophobicity of 7-(Benzyloxy)quinoline-3-carboxylic acid: A Structural Analysis
The overall hydrophobicity of 7-(Benzyloxy)quinoline-3-carboxylic acid is a composite of the contributions from its constituent functional groups: the quinoline scaffold, the benzyloxy group, and the carboxylic acid.
-
The Quinoline Core: The bicyclic aromatic structure of quinoline is inherently hydrophobic. This characteristic is a key contributor to the overall lipophilicity of its derivatives.
-
The Benzyloxy Substituent: The benzyloxy group, consisting of a benzyl group attached to an oxygen atom, significantly increases the molecule's lipophilicity. The large, nonpolar phenyl ring is the primary driver of this effect.
-
The Carboxylic Acid Moiety: In its protonated (neutral) form, the carboxylic acid group provides a modest contribution to hydrophilicity. However, its ionizable nature means that at physiological pH, it will predominantly exist in its deprotonated, carboxylate form. This negatively charged species is significantly more hydrophilic and will dramatically lower the apparent hydrophobicity of the molecule. This pH-dependent behavior is a critical consideration in biological environments.[5]
Predicting the logP of 7-(Benzyloxy)quinoline-3-carboxylic acid: A Computational Approach
In the absence of experimentally determined data, computational methods provide a reliable and efficient means of estimating the logP value. Various algorithms, often based on fragmental or atomic contributions, are available to predict this crucial parameter.[6][7]
For the parent compound, quinoline-3-carboxylic acid, a predicted logP value of approximately 1.933 is available.[2] The addition of the benzyloxy group at the 7-position is expected to substantially increase this value. To provide a more accurate estimation for 7-(Benzyloxy)quinoline-3-carboxylic acid, we can reference the predicted logP of a structurally similar compound, 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid, which has a predicted XLogP3 value of 3.3.[8] Considering the structural similarities, it is reasonable to estimate that the logP of 7-(Benzyloxy)quinoline-3-carboxylic acid falls within a similar range.
Table 1: Predicted logP Values of 7-(Benzyloxy)quinoline-3-carboxylic acid and Related Compounds
| Compound | Predicted logP | Source/Method |
| Quinoline-3-carboxylic acid | 1.933 | ChemScene |
| 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | 3.3 | PubChem (XLogP3) |
| 7-(Benzyloxy)quinoline-3-carboxylic acid | ~3.0 - 3.5 (Estimated) | Structural Analogy |
It is important to note that these are theoretical predictions and experimental verification is recommended for definitive characterization.
Experimental Determination of logP: Methodologies and Protocols
For precise and definitive determination of logP, experimental methods are indispensable. The two most widely accepted techniques are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.[9]
The Shake-Flask Method (OECD Guideline 107)
This traditional and often-cited "gold standard" method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at a specific pH).
-
Dissolution of the Compound: Accurately weigh and dissolve a small amount of 7-(Benzyloxy)quinoline-3-carboxylic acid in the pre-saturated aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined period to allow for the compound to reach equilibrium between the two phases. Subsequently, allow the phases to separate completely.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Diagram 1: Shake-Flask Method Workflow
Caption: Workflow for the shake-flask logP determination method.
HPLC-Based Method
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and less labor-intensive alternative for estimating logP.[9] This method correlates the retention time of a compound on a hydrophobic stationary phase with its logP value.
Protocol:
-
System Preparation: Use a C18 or similar reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Inject a solution of 7-(Benzyloxy)quinoline-3-carboxylic acid and record its retention time under the same chromatographic conditions.
-
logP Determination: Determine the logP of the test compound by interpolating its retention time on the calibration curve.
Diagram 2: HPLC-Based logP Determination
Caption: Process for determining logP using an HPLC-based method.
Conclusion: A Hydrophobicity Profile with Implications for Drug Development
The hydrophobicity of 7-(Benzyloxy)quinoline-3-carboxylic acid, characterized by an estimated logP in the range of 3.0 to 3.5, positions it as a moderately lipophilic compound. This property is significantly influenced by the hydrophobic quinoline core and the benzyloxy substituent, while the ionizable carboxylic acid group introduces pH-dependent hydrophilicity. For drug development professionals, this hydrophobicity profile suggests that the compound is likely to exhibit good membrane permeability. However, the presence of the carboxylic acid may necessitate formulation strategies to optimize absorption, particularly in the varying pH environments of the gastrointestinal tract. The computational and experimental methodologies outlined in this guide provide a robust framework for the accurate assessment of this critical physicochemical parameter, enabling more informed decision-making in the pursuit of novel therapeutics.
References
-
ResearchGate. (n.d.). 4-Oxo-quinoline-3-carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. PubChem. Retrieved from [Link]
- Coutinho, A. L., & Polli, J. E. (2021). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore.
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
- Google Patents. (n.d.). Quinoline-3-carboxylic acid derivatives.
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1746.
- El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Alexandria Journal of Pharmaceutical Sciences, 16(2), 121-126.
- Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.
Sources
- 1. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 5. Page not found - Documentation [docs.chemaxon.com:443]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PrologP | www.compudrug.com [compudrug.com]
- 8. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic motif integral to the fields of medicinal chemistry and drug development. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. Specifically, quinoline-3-carboxylic acids are key pharmacophores found in numerous therapeutic agents. The strategic placement of substituents on the quinoline core allows for the fine-tuning of their pharmacological profiles, making the development of versatile synthetic routes to access these compounds a critical endeavor for researchers.
This application note provides a comprehensive guide to the synthesis of 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid, a valuable intermediate for the elaboration of more complex bioactive molecules. The synthetic strategy detailed herein is centered around the robust and reliable Gould-Jacobs reaction, a cornerstone in quinoline chemistry.
Scientific Foundation: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the construction of 4-hydroxyquinoline systems from anilines.[1][2] This multi-step process offers a high degree of flexibility in accessing a wide range of substituted quinolones. The reaction is particularly effective for anilines bearing electron-donating groups, such as the benzyloxy group in our target synthesis.[1]
The overall transformation proceeds through three key stages:
-
Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxy methylene group of DEEM, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The anilidomethylenemalonate intermediate undergoes a thermally induced intramolecular 6-electron electrocyclization. This high-temperature step is crucial for the formation of the quinoline ring system, yielding a 4-hydroxy-3-carboethoxyquinoline.
-
Saponification: The resulting ethyl ester is hydrolyzed under basic conditions to afford the corresponding carboxylic acid.
It is important to note that the direct product of the Gould-Jacobs reaction is a 4-hydroxyquinoline derivative. Subsequent chemical modifications would be necessary to obtain a quinoline without the 4-hydroxy group.
Reaction Mechanism: A Step-by-Step Visualization
The mechanism of the Gould-Jacobs reaction is a well-established sequence of organic transformations. The following diagram illustrates the key steps involved in the formation of the 4-hydroxyquinoline-3-carboxylic acid scaffold.
Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic Acid.
Experimental Protocol: Synthesis of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic Acid
This protocol is divided into three main stages, consistent with the Gould-Jacobs reaction sequence.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| 4-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 | Commercial | |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Commercial | |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | Commercial | High-boiling solvent |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | Commercial | |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | Commercial | |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Commercial | |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercial | For extraction |
| Brine | - | - | - | Saturated NaCl solution |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Commercial | Drying agent |
Step 1: Synthesis of Diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-benzyloxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting aniline.
-
After completion, allow the reaction mixture to cool to room temperature. The crude product, which may solidify upon cooling, can be carried forward to the next step without further purification.
Step 2: Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add diphenyl ether as a high-boiling solvent.
-
Heat the diphenyl ether to 250 °C.
-
Slowly add the crude diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30 minutes.
-
Allow the reaction mixture to cool to below 100 °C and then add hexane to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate to afford pure ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate.
Step 3: Synthesis of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic Acid
-
Suspend the ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for 2-3 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid.
Experimental Workflow: A Visual Guide
The following diagram provides a simplified overview of the experimental workflow.
Caption: A simplified workflow for the synthesis of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic Acid.
Expected Results and Characterization
The final product, 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid, is expected to be a solid. Characterization should be performed using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons of the quinoline and benzyl groups, a singlet for the benzylic CH₂ group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR will display the corresponding signals for all carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid and the 4-hydroxy group.
-
A strong C=O stretching absorption for the carboxylic acid.
-
C=C and C=N stretching vibrations characteristic of the quinoline ring.
-
C-O stretching bands.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₇H₁₃NO₄ (295.29 g/mol ).[3]
-
Troubleshooting and Safety Considerations
-
Low Yield in Cyclization Step: The thermal cyclization requires high temperatures. Ensure the solvent is maintained at the specified temperature and that the addition of the intermediate is slow and controlled.
-
Incomplete Saponification: Monitor the hydrolysis reaction by TLC. If the reaction is sluggish, the reaction time can be extended, or the concentration of the NaOH solution can be increased.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Diphenyl ether is a high-boiling and potentially irritating liquid; handle with care at elevated temperatures.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
-
Conclusion
The Gould-Jacobs reaction provides a reliable and adaptable route for the synthesis of 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid. The protocol detailed in this application note offers a clear, step-by-step guide for researchers in organic and medicinal chemistry. The resulting product serves as a versatile building block for the synthesis of novel quinoline-based compounds with potential therapeutic applications.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Merck & Co. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
Sources
Application Note: Hydrolysis of Ethyl 7-(benzyloxy)quinoline-3-carboxylate
Abstract & Strategic Overview
This application note details the optimized protocol for the chemoselective hydrolysis of ethyl 7-(benzyloxy)quinoline-3-carboxylate to its corresponding carboxylic acid, 7-(benzyloxy)quinoline-3-carboxylic acid .
In medicinal chemistry, the 7-benzyloxyquinoline scaffold is a critical pharmacophore, often serving as a precursor for kinase inhibitors (e.g., EGFR, VEGF) or antibacterial agents. The primary challenge in this transformation is chemoselectivity : cleaving the ethyl ester without compromising the benzyloxy ether moiety. While benzyl ethers are generally stable to bases, they are labile to hydrogenolysis and strong Lewis acids. Therefore, a mild, base-mediated saponification strategy is strictly required over acidic hydrolysis or catalytic hydrogenolysis methods.
This protocol utilizes a Lithium Hydroxide (LiOH) mediated system in a ternary solvent mixture (THF/MeOH/H₂O).[1] This system is superior to traditional NaOH/EtOH methods for this substrate due to the enhanced solubility of the lipophilic benzyloxy-quinoline core in THF, ensuring homogenous kinetics and preventing incomplete conversion.
Chemical Reaction Strategy
Reaction Scheme
The transformation proceeds via a nucleophilic acyl substitution (B_AC_2 mechanism), followed by thermodynamic acidification.
Caption: Figure 1. Chemoselective saponification pathway retaining the benzyl ether protecting group.
Critical mechanistic Considerations
-
Base Selection: LiOH is preferred over NaOH/KOH. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen, which can enhance electrophilicity without requiring harsh temperatures that might degrade the quinoline ring.
-
Solvent System (3:1:1 THF:MeOH:H₂O):
-
THF: Solubilizes the hydrophobic benzyloxy-quinoline starting material.
-
Water: Essential source of nucleophilic hydroxide (
). -
Methanol: Acts as a phase transfer bridge, preventing phase separation between THF and water.
-
-
Benzyl Ether Stability: The benzyloxy group (
) is stable to aqueous base even at reflux. Acidic hydrolysis (e.g., ) is avoided to prevent potential cleavage of the benzyl ether to a phenol.
Materials & Reagents
| Reagent/Solvent | Grade | Role | Equiv. / Conc. |
| Ethyl 7-(benzyloxy)quinoline-3-carboxylate | >97% HPLC | Substrate | 1.0 equiv. |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent | Hydrolysis Base | 3.0 equiv. |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Organic) | ~10 mL/g substrate |
| Methanol (MeOH) | HPLC Grade | Co-solvent | ~3.3 mL/g substrate |
| Deionized Water | Type I | Solvent (Aqueous) | ~3.3 mL/g substrate |
| Hydrochloric Acid (HCl) | 1.0 M | Acidification | As needed to pH 3-4 |
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solubilization: Charge the flask with Ethyl 7-(benzyloxy)quinoline-3-carboxylate (1.0 equiv). Add THF and MeOH (3:1 ratio). Stir at room temperature until fully dissolved.
-
Note: If the solution remains cloudy, mild heating (30°C) is permissible. The substrate must be in solution before adding base to ensure consistent kinetics.
-
-
Activation: Dissolve LiOH·H₂O (3.0 equiv) in the calculated volume of Water (1 part relative to 3 parts THF).
-
Addition: Add the aqueous LiOH solution dropwise to the stirring organic phase. The mixture may turn slightly biphasic or cloudy; this is normal.
Phase 2: Reaction & Monitoring
-
Heating: Heat the reaction mixture to 60°C (external oil bath temperature). Do not exceed 70°C to avoid thermal decarboxylation of the product.
-
Monitoring: Monitor reaction progress by TLC or LC-MS every hour.
-
TLC Eluent:[2] Hexanes:Ethyl Acetate (1:1) or DCM:MeOH (9:1).
-
Observation: The ester (high
) should disappear, and the baseline spot (carboxylate salt) should appear. -
Typical Duration: 2–4 hours.
-
Phase 3: Workup & Isolation[3]
-
Concentration: Once conversion is >98%, remove the organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 40°C.
-
Result: An aqueous slurry or gum containing the lithium carboxylate salt remains.
-
-
Dilution: Add fresh Deionized Water (approx. 10 mL per gram of starting material) to dissolve the salt fully. If insolubles remain, filter through a Celite pad.
-
Acidification (Critical Step):
-
Place the aqueous solution in an ice bath (0–5°C).
-
Slowly add 1M HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 3.0–4.0 .
-
Observation: The product will precipitate as a white to off-white solid.
-
Caution: Do not acidify below pH 2.0. The quinoline nitrogen is basic (
); excess acid may form the water-soluble hydrochloride salt of the quinoline, causing product loss in the filtrate.
-
-
Filtration: Stir the slurry for 30 minutes at 0°C to maximize precipitation. Filter the solid using a Büchner funnel.
-
Washing: Wash the filter cake with:
-
Cold Water (2 x 10 mL) – removes inorganic salts (LiCl).
-
Cold Acetone/Ether (1:1, 5 mL) – removes trace unreacted organic impurities (optional, test on small scale first).
-
Phase 4: Drying & Purification[3]
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Purification (If needed): The crude purity is typically >95%. If higher purity is required, recrystallize from DMF/Ethanol or Acetic Acid/Water .
Process Visualization
Workflow Diagram
Caption: Figure 2. Step-by-step operational workflow for the hydrolysis process.
Analytical Characterization
Validating the structure is essential to ensure the benzyl group remained intact.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d₆) | -COOH proton (confirms hydrolysis). | |
| 1H NMR (DMSO-d₆) | -OCH₂Ph benzylic protons (confirms benzyl group retention). | |
| 1H NMR (DMSO-d₆) | Phenyl ring protons (confirms benzyl group retention). | |
| 1H NMR (DMSO-d₆) | H-2 Quinoline proton (characteristic deshielded singlet). | |
| LC-MS (ESI) | [M+H]⁺ = 280.1 | Consistent with |
| Appearance | White to pale yellow powder | High purity solid. |
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitate upon Acidification.
-
Cause: pH is too low (< 2.0). The quinoline nitrogen has protonated, forming a soluble cation.
-
Solution: Adjust pH back to 3.5–4.5 using 1M NaOH. The zwitterionic form (or free acid) is least soluble at this isoelectric range.
-
-
Issue: Incomplete Reaction.
-
Cause: Poor solubility of the starting material.
-
Solution: Increase the ratio of THF. Ensure the reaction is stirring vigorously.
-
-
Issue: Decarboxylation.
-
Cause: Reaction temperature too high (>80°C). Quinoline-3-carboxylic acids are prone to thermal decarboxylation.
-
Solution: Maintain temperature strictly at 60°C.
-
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid (CID 328505).[3] Retrieved from [Link]
-
Musiol, R., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Benzyl Ethers - Protection and Deprotection. Retrieved from [Link]
Sources
Application Note & Protocol: Strategic Recrystallization of 7-(Benzyloxy)quinoline-3-carboxylic acid for High-Purity Applications
Introduction: The Critical Role of Purity
7-(Benzyloxy)quinoline-3-carboxylic acid is a key heterocyclic compound, often serving as a sophisticated building block in the synthesis of novel therapeutic agents and functional materials. Like many quinoline derivatives, its biological activity and material properties are exquisitely sensitive to the presence of impurities, which can arise from starting materials, side reactions, or degradation products.[1][2] Achieving high purity is therefore not merely a procedural step but a prerequisite for obtaining reliable, reproducible data in downstream applications, from biochemical assays to clinical trials.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a target compound from its impurities.[3][4] This application note provides a comprehensive guide to developing a robust recrystallization protocol for 7-(Benzyloxy)quinoline-3-carboxylic acid, grounded in the fundamental principles of solubility and crystal growth. We will explore solvent selection strategies, present a detailed experimental protocol, and offer insights into troubleshooting common challenges.
Guiding Principles: The Science of Recrystallization
The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the compound of interest—meaning it dissolves the compound sparingly at low temperatures but readily at higher temperatures.[3][4]
The core mechanism involves:
-
Dissolution: The impure solid is dissolved in a minimum volume of a suitable hot solvent, creating a saturated or near-saturated solution. Insoluble impurities can be removed at this stage by hot filtration.
-
Supersaturation & Crystallization: As the solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.
-
Exclusion of Impurities: The highly ordered structure of the crystal lattice selectively incorporates molecules of the target compound, effectively excluding dissimilar impurity molecules, which remain dissolved in the mother liquor.[3]
-
Isolation: The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
The molecular structure of 7-(Benzyloxy)quinoline-3-carboxylic acid—featuring an acidic carboxylic acid group, a basic quinoline nitrogen, and a large, relatively nonpolar benzyloxy group—presents a unique solubility profile that must be carefully considered for effective purification.
Solvent Selection Strategy
There is no universal solvent for recrystallization; the choice is always empirical.[5] However, a systematic screening process based on the principle of "like dissolves like" can rapidly identify promising candidates. Given the compound's functionalities, solvents ranging from polar protic to polar aprotic and nonpolar should be evaluated.
Table 1: Potential Recrystallization Solvents for 7-(Benzyloxy)quinoline-3-carboxylic acid
| Solvent Class | Solvent | Rationale & Expected Behavior | Potential Issues |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Often effective for dissolving complex aromatic acids at high temperatures. Patents for similar quinoline derivatives cite DMF for purification.[6] | High boiling point can make removal difficult; potential for solvate formation. |
| Acetonitrile (ACN) | Good solvent for many polar organic compounds. Used in the purification of related quinoline derivatives.[6] | Moderate boiling point; may require a co-solvent to reduce solubility upon cooling. | |
| Polar Protic | Isopropanol (IPA) / Ethanol (EtOH) | The hydroxyl group can interact with the carboxylic acid, while the alkyl chain interacts with the aromatic rings. Often provides a good solubility gradient.[7] | May be too good a solvent, leading to lower recovery. Water may need to be excluded if the compound is sensitive to hydrolysis. |
| Acetic Acid | Can protonate the quinoline nitrogen, enhancing solubility. Useful for acidic compounds that are otherwise difficult to dissolve. | Must be thoroughly removed; can be corrosive. May require washing with a more volatile solvent.[8] | |
| Aromatic | Toluene | The aromatic ring system can solvate the quinoline and benzyl groups effectively.[9] | May not sufficiently dissolve the polar carboxylic acid group without high heat. |
| Ester | Ethyl Acetate (EtOAc) | A moderately polar solvent that is often a good starting point for a wide range of organic compounds.[5] | May exhibit high solubility even at room temperature, potentially reducing yield. |
| Solvent Pair | DMF / Water or Acetonitrile / Water | DMF or ACN acts as the primary "good" solvent, while water is added as an "anti-solvent" to induce precipitation upon cooling.[10] | Oiling out can occur if the anti-solvent is added too quickly or if the solution is cooled too rapidly. |
Experimental Protocol
This protocol is designed as a self-validating workflow, starting with small-scale screening to identify optimal conditions before proceeding to a larger scale.
Workflow Overview
Caption: Recrystallization workflow from solvent screening to final product.
Step-by-Step Methodology
A. Small-Scale Solvent Screening:
-
Place approximately 10-20 mg of crude 7-(Benzyloxy)quinoline-3-carboxylic acid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., DMF, ethanol, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed (~0.5 mL). Observe solubility.
-
Heat the tubes that did not dissolve at room temperature in a sand bath or heating block until the solvent boils gently. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound poorly in the cold but completely when hot, and yields a good recovery of crystalline material upon cooling.
B. Bulk Recrystallization (Based on optimal solvent from screening):
-
Dissolution: Place the crude product in an Erlenmeyer flask (sized so the solvent will fill it no more than halfway). Add a boiling chip or a magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some product in solution even after cooling.[8]
-
(Optional) Decolorization: If the solution is colored by impurities, remove it from the heat source and allow the boiling to subside slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Swirl and reheat to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs large, colored impurity molecules.[3]
-
(Optional) Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Preheat the funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger and purer crystals by allowing the lattice to form in a more ordered manner.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small volume of ice-cold recrystallization solvent to the crystals to wash away the residual mother liquor. Reapply the vacuum to pull the wash solvent through. Causality: Using cold solvent minimizes the redissolving of the purified product during the wash.
-
Drying: Leave the crystals in the funnel with the vacuum on for a period to air-dry them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is cooled too quickly; the solution is too concentrated. | Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent or using a solvent pair. |
| No Crystals Form | The solution is not sufficiently supersaturated (too much solvent used); the cooling period is too short. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal from a previous batch. If too much solvent was used, evaporate some of it and allow the solution to cool again. |
| Poor Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold. | Optimize the solvent volume in a small-scale trial. Ensure the filtration apparatus is properly pre-heated. Always use ice-cold solvent for washing. |
Conclusion
The protocol described provides a systematic and scientifically grounded approach to the purification of 7-(Benzyloxy)quinoline-3-carboxylic acid. By carefully selecting a solvent system and controlling key parameters such as cooling rate and solvent volume, researchers can consistently obtain high-purity material essential for demanding applications in drug discovery and materials science. This method is not only a protocol but a framework for rational process optimization.
References
- IJCRT.org.
- Google Patents.
- Wikipedia. Quinoline.
- Google Patents.
- University of Rochester.
- University of California, Los Angeles.
- University of Colorado Boulder.
- Google Patents.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
- SciSpace.
- DergiPark.
- ResearchGate.
- Google Patents.
- Benchchem.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: Microwave-Assisted Synthesis of 7-Benzyloxyquinoline Derivatives
Abstract: This guide provides a comprehensive overview and a detailed protocol for the efficient synthesis of 7-benzyloxyquinoline derivatives using Microwave-Assisted Organic Synthesis (MAOS). Quinolines are a vital class of N-heterocyclic compounds with extensive applications in medicinal chemistry and materials science.[1][2] Traditional synthetic methods often involve long reaction times and harsh conditions. Microwave irradiation offers a green, rapid, and highly efficient alternative, significantly accelerating reaction rates and improving yields.[3][4] This document outlines the fundamental principles of microwave chemistry, a step-by-step protocol for the benzylation of 7-hydroxyquinoline, characterization methods, and field-proven insights for optimization and troubleshooting.
The Strategic Advantage of Microwave-Assisted Synthesis
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1][2] Specifically, derivatives like 7-benzyloxyquinoline serve as crucial intermediates and as fluorescent probes for studying metabolic enzymes such as cytochrome P450.[5][6] The efficiency of synthesizing these high-value compounds is paramount.
Conventional heating methods rely on thermal conduction, which is often slow and leads to uneven temperature distribution, resulting in longer reaction times and the formation of unwanted byproducts.[7] Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this process by utilizing direct, volumetric heating.[3] The core mechanism involves two primary interactions between the microwave energy and the molecules in the reaction mixture:
-
Dipolar Polarization: Polar molecules, like the solvents and reactants in this synthesis, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire sample volume.[7][8]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, colliding with other molecules and generating heat.[8]
This "in-core" heating mechanism dramatically reduces reaction times from hours to minutes, increases product yields, enhances purity, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[8][9]
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of 7-benzyloxyquinoline from 7-hydroxyquinoline and a benzyl halide is a classic Williamson ether synthesis, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.
-
Deprotonation: A base (e.g., potassium carbonate) deprotonates the hydroxyl group of 7-hydroxyquinoline, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting 7-quinolinolate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
-
Displacement: The attack displaces the halide ion (leaving group), forming the C-O ether bond and yielding 7-benzyloxyquinoline.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier, facilitating more frequent and energetic molecular collisions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. ijrpas.com [ijrpas.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
Application Note: Coupling Strategies for 7-(Benzyloxy)quinoline-3-carboxylic acid
This Application Note provides a comprehensive technical guide for performing coupling reactions with 7-(Benzyloxy)quinoline-3-carboxylic acid . This scaffold is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., EGFR, ATM) and antibacterial agents.
Introduction & Molecule Profile[1][2][3][4][5]
7-(Benzyloxy)quinoline-3-carboxylic acid is a privileged heterocyclic building block. The quinoline-3-carboxamide motif is frequently associated with high biological activity due to its ability to form key hydrogen bonds within the ATP-binding pockets of kinases. The 7-benzyloxy substituent provides a lipophilic anchor often used to probe hydrophobic regions (e.g., the solvent-exposed front pocket of kinases) or as a protected phenol precursor.
Chemical Profile
| Property | Specification |
| CAS Number | 139384-33-1 (Generic/Related); 17825-22-8 (4-OH variant) |
| Molecular Formula | C₁₇H₁₃NO₃ (Aromatic form) |
| Molecular Weight | ~279.29 g/mol |
| Solubility | Low in water/hexanes.[1] Soluble in DMF, DMSO, NMP. Sparingly soluble in DCM/MeOH. |
| Acidity (pKa) | ~3.8–4.2 (Carboxylic acid). The quinoline nitrogen is weakly basic (pKa ~4.9). |
| Stability | Stable under standard conditions. Benzyloxy group is sensitive to hydrogenolysis (H₂/Pd-C) and strong Lewis acids (e.g., BBr₃). |
Core Coupling Workflows
The carboxylic acid functionality at the C3 position is electronically deactivated due to the electron-withdrawing nature of the nitrogen-containing heterocycle, making direct thermal amidation difficult. Activation strategies are required.
Workflow Visualization: Method Selection
The following decision tree outlines the optimal coupling strategy based on substrate complexity and scale.
Figure 1: Decision matrix for selecting the appropriate amidation protocol based on the nucleophile partner.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling (Standard)
Best for: Primary amines, secondary amines, and acid-sensitive substrates. Mechanism: Formation of an active OAt-ester intermediate.[2]
Materials:
-
7-(Benzyloxy)quinoline-3-carboxylic acid (1.0 eq)[1]
-
Amine partner (1.1 – 1.2 eq)
-
HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Step-by-Step Procedure:
-
Dissolution: In a dry round-bottom flask under N₂ atmosphere, dissolve 1.0 mmol of 7-(benzyloxy)quinoline-3-carboxylic acid in 5 mL of anhydrous DMF. Note: If solubility is poor, mild heating (40°C) or sonication is permissible.
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15–30 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.
-
Coupling: Add the amine (1.1 mmol) in one portion.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS or TLC (5% MeOH in DCM).
-
Work-up:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash effectively with saturated LiCl solution (3x) to remove DMF.
-
Wash with saturated NaHCO₃ and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂). Gradient: 0–5% MeOH in DCM.
Self-Validating Checkpoint:
-
Success: LC-MS shows M+1 peak corresponding to the amide.
-
Failure: If the acid remains unreacted, the active ester might be hydrolyzing. Ensure DMF is anhydrous. If the active ester forms but doesn't react with the amine, switch to Protocol B.
Protocol B: Acid Chloride Method (Substituted Anilines)
Best for: Unreactive anilines (electron-withdrawing groups) or sterically hindered amines. Mechanism: Conversion to highly reactive acyl chloride using Thionyl Chloride (SOCl₂).
Materials:
-
7-(Benzyloxy)quinoline-3-carboxylic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂) (5–10 eq) or Oxalyl Chloride (1.5 eq) + cat. DMF
-
Amine partner (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Solvent: DCM or Toluene
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
Suspend the carboxylic acid (1.0 mmol) in dry Toluene (5 mL).
-
Add SOCl₂ (0.5 mL, excess).
-
Reflux at 80°C for 2 hours. The suspension should clear as the acid chloride forms.
-
Crucial Step: Evaporate the solvent and excess SOCl₂ completely under reduced pressure (azeotrope with toluene twice) to obtain the crude acid chloride as a solid/gum.
-
-
Coupling:
-
Redissolve the crude acid chloride in anhydrous DCM (5 mL).
-
Cool to 0°C.[3]
-
Add the amine (1.1 mmol) and TEA (2.0 mmol) dropwise.
-
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours.
-
Work-up: Quench with water. Extract with DCM. Wash with 1N HCl (to remove unreacted amine) and brine.
Advanced Application: Decarboxylative Cross-Coupling
Recent advances allow the carboxylic acid to be used as a "handle" to install aryl or alkyl groups, ejecting CO₂. This is useful for synthesizing 3-aryl-7-(benzyloxy)quinolines.
Diagram: Decarboxylative Pathway
Figure 2: Workflow for converting the carboxylic acid to an aryl group via redox-active ester intermediates.
Protocol Summary (Ni-Catalyzed):
-
Esterification: React acid with N-Hydroxyphthalimide (NHPI) and DIC to form the redox-active ester.
-
Coupling: Combine NHPI ester with Aryl Zinc or Aryl Bromide, NiCl₂·glyme (10 mol%), and bipyridine ligand in DMF.
-
Conditions: Heat to 80°C or use Photoredox conditions (Blue LED) depending on the specific catalytic system.
Troubleshooting & Optimization Data
Table 1: Coupling Reagent Comparison for Quinoline-3-Carboxylic Acids
| Reagent | Reactivity | Racemization Risk | By-product Removal | Recommendation |
| HATU | Very High | Low | Difficult (requires washes) | First Choice for valuable amines. |
| EDC/HOBt | Moderate | Very Low | Easy (Water soluble urea) | Good for scale-up (>5g). |
| SOCl₂ | Extreme | N/A (Achiral) | Easy (Evaporation) | Mandatory for anilines . |
| T3P | High | Low | Very Easy (Water soluble) | Excellent for scale-up; safer than HATU. |
Common Pitfalls:
-
Zwitterion Formation: The quinoline nitrogen can protonate, making the molecule insoluble in non-polar solvents. Solution: Always use at least 2–3 equivalents of base (DIPEA/TEA) to ensure the species is neutral/anionic.
-
Regioselectivity: The 7-benzyloxy group is stable, but avoid strong acids (HBr, HI) which will debenzylate to the 7-phenol.
-
Purification: Quinoline derivatives often streak on silica. Add 1% Triethylamine to your eluent (DCM/MeOH) to sharpen peaks.
References
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. (Accessed 2023).[2] Describes Vilsmeier-Haack routes and subsequent amidation of quinoline-3-carboxylic acids.
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023. Provides comparative data on HATU vs. Thionyl Chloride for aromatic acids.
-
Novel quinoline-3-carboxamides as EGFR inhibitors. Bioorganic Chemistry, 2017. Details the specific biological relevance of the 7-benzyloxy substitution pattern.
-
Amide coupling reaction in medicinal chemistry. HepatoChem. A general guide to reagent selection for heteroaromatic acids.
-
Decarboxylative cross-coupling of redox-active esters. Beilstein Journal of Organic Chemistry, 2021.[4] Advanced protocols for converting carboxylic acids to C-C bonds.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling quinoline derivatives and coupling reagents.
Sources
Application Notes & Protocols: 7-(Benzyloxy)quinoline-3-carboxylic acid as a Versatile Scaffold in Modern Drug Design
Introduction
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide spectrum of diseases.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and specific interactions with a variety of biological targets. Within this class, the quinoline-3-carboxylic acid motif is particularly notable, serving as the foundation for antibacterial agents and a versatile starting point for combinatorial library design.[3]
This guide focuses on a specific, highly adaptable derivative: 7-(Benzyloxy)quinoline-3-carboxylic acid . The strategic placement of the benzyloxy group at the C7 position and the carboxylic acid at the C3 position creates a scaffold with immense potential. The C3-carboxylic acid serves as a critical chemical handle for generating diverse libraries of amides and esters, while the C7-benzyloxy moiety allows for fine-tuning of steric and electronic properties, profoundly influencing target binding and pharmacokinetic profiles. This scaffold has emerged as a promising framework for developing novel therapeutics in oncology, neurodegeneration, and as potent kinase inhibitors.[4][5][6]
These application notes provide a comprehensive overview of the scaffold's utility, detailed protocols for its synthesis and derivatization, and methodologies for its biological evaluation in key therapeutic areas.
Section 1: Scaffold Analysis and Physicochemical Properties
The 7-(Benzyloxy)quinoline-3-carboxylic acid scaffold is a tripartite structure, where each component plays a crucial role in its function as a pharmacophore. Understanding these roles is fundamental to rational drug design.
-
Quinoline Core: Provides a rigid, aromatic backbone that facilitates π-π stacking interactions within protein binding pockets. The nitrogen atom can act as a hydrogen bond acceptor, further anchoring ligands to their targets.
-
C3-Carboxylic Acid: This functional group is frequently essential for biological activity.[2] It can act as a key hydrogen bond donor/acceptor or a metal chelator.[7][8] Critically, it serves as a versatile synthetic handle for creating extensive amide or ester libraries to probe the surrounding chemical space of a binding site.
-
C7-Benzyloxy Group: This large, lipophilic group can engage in significant hydrophobic interactions. Its presence has been shown to be beneficial for antiproliferative activity.[6] The benzyl group can be substituted to explore electronic effects, or it can be cleaved to reveal a C7-hydroxyl group, providing a secondary site for derivatization.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₄ | PubChem[9] |
| Molecular Weight | 295.29 g/mol | PubChem[9] |
| CAS Number | 17825-22-8 | PubChem[9] |
| IUPAC Name | 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | PubChem[9] |
Visualization of Derivatization Sites
The following diagram illustrates the primary points for chemical modification on the core scaffold.
Caption: Key modification sites on the core scaffold.
Section 2: Synthesis and Derivatization Protocols
The following protocols outline a robust pathway for the synthesis of the core scaffold and a diverse library of amide derivatives.
Protocol 2.1: Synthesis of the Core Scaffold
This multi-step synthesis begins with commercially available 3-aminophenol and results in the target 7-(Benzyloxy)quinoline-3-carboxylic acid.
Step A: Synthesis of 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
-
Rationale: This step utilizes a Gould-Jacobs type reaction, a classic method for constructing the quinoline core. Diethyl ethoxymethylenemalonate (DEEM) reacts with an aniline to form an intermediate that cyclizes at high temperature.
-
Procedure:
-
In a 250 mL round-bottom flask, combine 3-aminophenol (10.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The mixture will become homogenous and then solidify.
-
Cool the reaction mixture to room temperature. The intermediate solid can be used directly.
-
Add the intermediate to 150 mL of Dowtherm A (or diphenyl ether) in a 500 mL three-neck flask equipped with a condenser and thermometer.
-
Heat the mixture to 250-255 °C and maintain for 30 minutes.
-
Cool the mixture to below 100 °C and add 150 mL of hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield the ethyl ester of 7-hydroxyquinoline-3-carboxylic acid.
-
Step B: Benzylation of the C7-Hydroxyl Group
-
Rationale: A standard Williamson ether synthesis is used to protect the hydroxyl group and install the benzyloxy moiety. Potassium carbonate is a suitable base for this transformation.
-
Procedure:
-
Suspend the product from Step A (0.08 mol) in 200 mL of anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (22.1 g, 0.16 mol) to the suspension.
-
Add benzyl bromide (15.1 g, 0.088 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor reaction progress by TLC.
-
After cooling, pour the reaction mixture into 1 L of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Step C: Saponification to the Carboxylic Acid
-
Rationale: Basic hydrolysis (saponification) of the ethyl ester yields the final carboxylic acid scaffold, which is the starting point for library synthesis.
-
Procedure:
-
Suspend the ester from Step B (0.07 mol) in 150 mL of ethanol.
-
Add a solution of sodium hydroxide (5.6 g, 0.14 mol) in 50 mL of water.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the solution to room temperature and reduce the volume by half using a rotary evaporator.
-
Dilute with 200 mL of water and acidify to pH 3-4 with 2M HCl.
-
Collect the white precipitate by filtration, wash with water, and dry under vacuum to yield pure 7-(Benzyloxy)quinoline-3-carboxylic acid.
-
Protocol 2.2: Parallel Synthesis of an Amide Library
-
Rationale: Amide coupling is a cornerstone of medicinal chemistry. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the parallel synthesis of a diverse amide library.
-
Procedure (for a single well in a 96-well plate):
-
To a 2 mL well, add a solution of 7-(Benzyloxy)quinoline-3-carboxylic acid (29.5 mg, 0.1 mmol) in 0.5 mL of DMF.
-
Add a solution of the desired primary or secondary amine (0.12 mmol) in 0.2 mL of DMF.
-
Add a solution of HATU (45.6 mg, 0.12 mmol) in 0.3 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (35 µL, 0.2 mmol).
-
Seal the plate and shake at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding 0.1 mL of water. The crude products can be purified by preparative HPLC.
-
Section 3: Application in Anticancer Drug Discovery
Derivatives of the quinoline-3-carboxylic acid scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and K562 (leukemia).[1][10] The mechanism often involves the induction of apoptosis.[1] A key advantage of this scaffold is the potential for enhanced selectivity towards cancer cells, which may be attributed to the acidic tumor microenvironment influencing drug absorption.[10][11]
Drug Discovery Workflow for Anticancer Screening
Caption: A typical screening cascade for anticancer agents.
Protocol 3.1: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
-
Rationale: The SRB assay is a reliable and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content. It is widely used for high-throughput screening of cytotoxic compounds.
-
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds (from the synthesized library) in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4 °C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates once with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
-
Illustrative SAR Data
The following table presents hypothetical data to illustrate how SAR can be developed from screening results.
| Compound ID | R Group (Amide) | IC₅₀ vs. MCF-7 (µM) |
| Lead-01 | Cyclopropylamine | 8.5 |
| Lead-02 | 4-Fluoroaniline | 2.1 |
| Lead-03 | Morpholine | > 50 |
| Lead-04 | N,N-Dimethylethylenediamine | 0.9 |
| Doxorubicin | (Positive Control) | 0.5 |
Section 4: Application as Protein Kinase CK2 Inhibitors
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers. It is a key regulator of cell growth, proliferation, and survival, making it an attractive target for cancer therapy. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2.[5][12][13]
Signaling Context of Protein Kinase CK2
Caption: Simplified role of CK2 in cell signaling.
Protocol 4.1: In Vitro CK2 Kinase Inhibition Assay
-
Rationale: This protocol uses an in vitro, luminescence-based kinase assay (e.g., Kinase-Glo® Max, Promega) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal corresponds to higher kinase activity, while a strong signal indicates inhibition.
-
Procedure:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human CK2 enzyme, substrate peptide (e.g., RRRADDSDDDDD), and ATP.
-
Compound Plating: In a 384-well white plate, add 50 nL of test compound at various concentrations (using acoustic dispensing).
-
Enzyme Addition: Add 5 µL of CK2 enzyme solution to each well.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (final concentration typically near the Kₘ for ATP).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Measurement: Incubate for 10 minutes and measure luminescence using a plate reader.
-
Analysis: Normalize the data to high (no enzyme) and low (vehicle control) signals. Calculate IC₅₀ values using a four-parameter logistic curve fit.
-
Section 5: References
-
Hu, J., Ye, X., Hao, S., & Ji, X. (2020). Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. (2024). [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents. (CN101781247B).
-
Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents. (EP0245690A1).
-
Process for the preparation of a quinoline carboxylic acid. Google Patents. (EP0351889B1).
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate. [Link]
-
Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Bentham Science. [Link]
-
Nesterov, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
-
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. [Link]
-
Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. PubMed. [Link]
-
4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. PubChem. [Link]
-
Nesterov, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]
-
SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS. ORBi. [Link]
-
Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. (2020). [Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]
-
Multifunctional quinoline derivatives as anti-neurodegenerative agents. Google Patents. (WO2014163622A1).
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Stork. [Link]
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- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. storkapp.me [storkapp.me]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-(Benzyloxy)quinoline-3-carboxylic Acid Synthesis
Ticket ID: #Q3-BENZ-OPT Subject: Yield Improvement & Troubleshooting for Gould-Jacobs Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering yield attrition during the synthesis of 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (often referred to as the 4-hydroxy tautomer). The standard industrial route involves the Gould-Jacobs reaction , which consists of three distinct phases: condensation, thermal cyclization, and saponification.
Common Failure Points:
-
Incomplete Condensation: Failure to remove ethanol leads to equilibrium stagnation.
-
Thermal Polymerization: "Tar" formation during the high-temperature cyclization step (250°C).
-
Oxidative Degradation: The benzyloxy ether linkage is susceptible to cleavage or oxidation if the reaction time at high temperature is prolonged in the presence of air.
Module 1: The Condensation Phase (Step 1)
Objective: Synthesize diethyl (3-benzyloxyanilino)methylenemalonate.
The Protocol
React 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (EMME) .
-
Stoichiometry: 1.0 eq Aniline : 1.05 eq EMME.
-
Temperature: 110–120°C.
-
Duration: 2–4 hours.
Troubleshooting & Optimization
| Symptom | Root Cause | Technical Fix |
| Low Conversion (<90%) | Ethanol accumulation inhibits the forward reaction (equilibrium limited). | Vacuum/Sweep: Use a Dean-Stark trap or weak vacuum (approx. 200 mbar) to continuously remove ethanol as it forms. Do not distill off the EMME. |
| Dark/Black Mixture | Oxidation of the aniline starting material. | Inert Atmosphere: Run strictly under Nitrogen/Argon. Purify the aniline (recrystallize or distill) immediately before use if it is dark. |
| Solidification | Product crystallizing prematurely. | Solvent Check: This step is best run neat (solvent-free). If solidification stops stirring, add a minimal amount of toluene, but neat is preferred for rate. |
Scientist’s Note: The purity of this intermediate is critical. If the NMR shows residual aniline, do not proceed to cyclization. Recrystallize from Ethanol/Hexane. Unreacted aniline will polymerize violently in the next step.
Module 2: The Thermal Cyclization (Step 2)
Objective: Intramolecular cyclization to form ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate.
The Critical Mechanism: This is a high-energy elimination of ethanol requiring temperatures >240°C.
The "Dilution Principle" Protocol
Do not simply heat the intermediate. You must add the intermediate to the hot solvent.
-
Solvent: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) or Diphenyl Ether .
-
Setup: 3-neck flask, mechanical stirrer (vigorous), internal thermometer, addition funnel.
-
Procedure:
-
Heat Dowtherm A (10–15 volumes relative to SM) to 255°C (reflux).
-
Dissolve the Step 1 intermediate in a minimal amount of warm Dowtherm A or dichloromethane (if using a dropping funnel that can handle venting).
-
Slow Addition: Add the intermediate dropwise into the boiling solvent over 30–60 minutes.
-
Reflux: Maintain reflux for 30–60 minutes maximum after addition.
-
Why This Works (Causality)
-
Kinetic Control: By adding the substrate slowly to a large volume of hot solvent, you keep the concentration of the uncyclized intermediate low. This favors the intramolecular cyclization (First Order) over intermolecular polymerization (Second Order).
-
Thermal Shock: Instant exposure to 255°C drives the elimination of ethanol immediately.
Troubleshooting
| Symptom | Root Cause | Technical Fix |
| Massive Tar Formation | Concentration too high; Intermolecular polymerization. | Increase Dilution: Use 20 volumes of Dowtherm A. Ensure addition is slow. |
| Loss of Benzyl Group | Thermal cleavage of the ether bond. | Time Control: The benzyl group is stressed at 255°C. Quench the reaction (cool to 100°C) immediately after the starting material is consumed. Do not "soak" overnight. |
| Product Trapped in Solvent | Poor isolation technique. | Workup: Cool the mixture to ~80°C, then dilute with an equal volume of Hexane or Heptane . The quinoline ester should precipitate as a solid. Filter and wash with hexane to remove Dowtherm A. |
Module 3: Saponification (Step 3)
Objective: Hydrolysis of the ester to the carboxylic acid.
The Protocol
-
Suspend the ester in 10% NaOH (aq) and Ethanol (2:1 ratio).
-
Reflux for 1–2 hours.
-
Acidification: Cool and acidify with HCl to pH 2–3.
Troubleshooting
-
Decarboxylation: If you heat the acid form too high (>200°C) during drying or subsequent steps, you will lose CO₂ and get 7-(benzyloxy)quinolin-4-ol.
-
Filtration Issues: The acid can form a gelatinous precipitate. Digesting the solid in hot water/acetic acid can improve crystallinity.
Visualizing the Workflow
The following diagram illustrates the optimized pathway and decision logic.
Figure 1: Logic flow for the synthesis of 7-(benzyloxy)quinoline-3-carboxylic acid, highlighting critical quality control checks.
FAQ: Rapid Response
Q: Can I use microwave irradiation for the cyclization step? A: Yes. Microwave synthesis is highly recommended for this reaction if you are working on a scale <5g. It allows rapid heating to 250°C (within minutes), significantly reducing the thermal stress on the benzyl ether and minimizing tar formation.
-
Settings: 250°C, High Absorption, 10–20 minutes. Solvent: Diphenyl ether (minimal volume).
Q: Why is my final product yellow/brown instead of off-white? A: This indicates trace oxidation products or retained Dowtherm A.
-
Fix: Triturate the final solid with boiling ethanol or acetone. If the color persists, dissolve in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with HCl.
Q: Can I use mineral oil instead of Dowtherm A? A: It is possible but not recommended. Mineral oil is harder to remove from the product during filtration (requires extensive hexane washing) and has variable boiling points. Dowtherm A (or Diphenyl Ether) is cleaner and has a sharp boiling point suitable for this reaction.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
-
Biotage Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." Biotage Literature.
-
Li, J. J. (2014). "Gould-Jacobs Reaction."[1][2][3][4][5] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Organic Chemistry Portal. "Benzyl Ethers - Stability and Deprotection."
Sources
troubleshooting solubility issues of 7-(Benzyloxy)quinoline-3-carboxylic acid in cell media
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Solubility Optimization for 7-(Benzyloxy)quinoline-3-carboxylic acid
Executive Summary
You are likely encountering precipitation issues with 7-(Benzyloxy)quinoline-3-carboxylic acid (7-BQC) when transitioning from organic stock solutions to aqueous cell culture media. This is a classic "hydrophobic weak acid" challenge. The compound possesses a lipophilic benzyloxy tail (high LogP) and an ionizable carboxylic acid head group (pKa ~4–5).
At physiological pH (7.4), while the carboxylate group is ionized, the bulky hydrophobic core often drives aggregation or calcium-mediated bridging, leading to "silent precipitation"—where the compound crashes out but remains invisible to the naked eye, drastically reducing bio-availability and reproducibility.
This guide provides a validated troubleshooting framework to stabilize 7-BQC in complex media (DMEM, RPMI).
Section 1: Compound Physicochemical Profile
Understanding the molecule is the first step to solving the solubility puzzle.
| Property | Value (Est.) | Implication for Cell Culture |
| Molecular Weight | ~279.3 g/mol | Small molecule; rapid diffusion if soluble. |
| LogP (Lipophilicity) | ~3.8 – 4.2 | High. The compound "hates" water. It prefers sticking to plastics or precipitating rather than staying in the aqueous phase. |
| pKa (Acidic) | ~4.5 (COOH) | At pH 7.4, it exists as an anion ( |
| Chelation Potential | Moderate | The 3-COOH and quinoline nitrogen can chelate divalent cations ( |
Section 2: Critical Troubleshooting Workflows
Workflow A: The "Solvent Shock" Mitigation
The most common error is adding high-concentration DMSO stock directly to cold media.
The Mechanism: Rapid dilution creates a momentary environment where the solvent (DMSO) disperses faster than the solute (7-BQC), leaving the hydrophobic molecules "naked" in water, causing immediate micro-crystallization.
Correct Protocol:
-
Prepare Stock: Dissolve 7-BQC in anhydrous DMSO to 10–50 mM . (Avoid Ethanol; it evaporates too quickly and has lower solubilizing power for this scaffold).
-
The Intermediate Step (The "2x" Rule):
-
Do not spike 1 µL of stock into 1 mL of media (1:1000 dilution).
-
Instead, perform a serial dilution in media + vehicle .
-
Example for 10 µM final:
-
Step 1: Dilute 10 mM stock 1:10 in pure DMSO
1 mM. -
Step 2: Dilute 1 mM stock 1:100 into pre-warmed (37°C) media with rapid vortexing.
-
-
-
Visual Check: Hold the tube against a dark background. Any "shimmering" or opalescence indicates micro-precipitation.
Workflow B: Dealing with Calcium/Magnesium Precipitation
If precipitation occurs specifically in complete media but not in PBS.
The Mechanism: The carboxylate anion (
Diagnostic Test:
-
Spike 7-BQC into PBS (w/o Ca/Mg) .
-
Spike 7-BQC into DMEM .
-
If it is clear in PBS but cloudy in DMEM, calcium bridging is the culprit .
Solution:
-
Chelation: Add EDTA (0.1 - 0.5 mM) to the media (if cell type permits).
-
Carrier Protein: Pre-incubate the compound with BSA (0.1%) or FBS before adding to the bulk media. Albumin acts as a "molecular chaperone," sequestering the hydrophobic tail while keeping the compound dispersed.
Section 3: Decision Logic for Optimization
The following diagram illustrates the systematic approach to stabilizing 7-BQC.
Caption: Decision tree for isolating the root cause of 7-BQC insolubility: stock failure, metal chelation, or intrinsic hydrophobicity.
Section 4: Advanced Formulation (When Simple Dilution Fails)
If the compound crashes out at concentrations >10 µM, you must move to a carrier system.
Protocol: BSA-Complexation Method
Best for preventing protein binding artifacts by saturating the system intentionally.
-
Prepare a 100x working solution of 7-BQC in pure DMSO.
-
Prepare a 5% BSA stock in PBS (sterile filtered).
-
Complexation Step:
-
Add the DMSO working solution dropwise to the 5% BSA stock while vortexing.
-
Ratio: 1 part Drug : 10 parts BSA solution.
-
Incubate at 37°C for 15 minutes.
-
-
Final Dilution: Dilute this Drug-BSA complex into your final cell media.
-
Why this works: The albumin hydrophobic pocket binds the benzyloxy tail, protecting it from water and calcium.
-
Protocol: Cyclodextrin Encapsulation
Best for serum-free conditions.
-
Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Prepare a 20% (w/v) stock of HP-β-CD in water.
-
Dissolve 7-BQC directly into this cyclodextrin solution (sonication may be required).
-
Use this aqueous stock to dose cells.
-
Note: Always run a vehicle control with cyclodextrin alone, as it can affect cholesterol levels in cell membranes.
-
Section 5: Frequently Asked Questions (FAQ)
Q1: My media turned yellow after adding 7-BQC. Is this contamination? A: Likely not. Quinoline derivatives are often chromogenic. A yellow shift usually indicates the compound is dissolved. However, if the yellow color becomes turbid (cloudy), precipitation has occurred.
Q2: Can I use Ethanol instead of DMSO? A: Not recommended. While 7-BQC is soluble in ethanol, ethanol is volatile and can cause "ringing"—where the drug precipitates as a ring at the air-liquid interface in the well plate due to evaporation. DMSO is non-volatile and stable.
Q3: The compound was soluble at 0h but crystals appeared at 24h. Why? A: This is Ostwald Ripening . Small, invisible micro-crystals formed initially (nucleation) and grew over time into visible macro-crystals.
-
Fix: Your initial concentration was supersaturated. Reduce the concentration or increase the serum (FBS) percentage to stabilize the dispersion.
Q4: Will this compound interfere with fluorescence assays? A: Potentially. Quinolines are naturally fluorescent.
-
Action: Run a "Media + Drug (No Cells)" blank to subtract background fluorescence before analyzing your data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13). Retrieved from [Link]
Technical Support Center: Optimizing Reaction Temperature for Quinoline-3-Carboxylic Acid Derivatives
Welcome to the technical support center dedicated to the synthesis of quinoline-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into one of the most critical parameters in your synthesis: reaction temperature . We will move beyond simple protocols to explore the causality behind temperature-related phenomena, helping you troubleshoot issues and optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in the synthesis of quinoline-3-carboxylic acids.
Q1: Why is reaction temperature such a critical parameter in quinoline synthesis?
A1: Reaction temperature is a fundamental parameter that governs both the rate and the outcome of a chemical reaction.[1] In quinoline synthesis, particularly in classical methods like the Gould-Jacobs or Conrad-Limpach-Knorr reactions, temperature plays a multifaceted role:
-
Overcoming Activation Energy: Many key steps, especially the intramolecular cyclization to form the quinoline ring, have a high activation energy and require significant thermal input to proceed at a reasonable rate.[2][3]
-
Controlling Reaction Pathways: Temperature can dictate whether a reaction follows a kinetic or thermodynamic pathway, which is crucial for controlling regioselectivity when using unsymmetrical starting materials.[3][4][5]
-
Minimizing Side Reactions: While heat is necessary, excessive temperatures can lead to undesirable side reactions, such as polymerization of intermediates, decomposition of starting materials or products, and the formation of tar.[1][3] Striking the right balance is essential for a clean reaction and high yield.
Q2: My cyclization step is not working. What is the most likely cause related to temperature?
A2: The most common reason for a failed cyclization in syntheses like the Gould-Jacobs or Conrad-Limpach-Knorr is insufficient temperature.[3] The thermal intramolecular cyclization is often the rate-determining step and requires high temperatures, typically around 250°C, to proceed efficiently.[2][3][4]
-
Causality: The cyclization involves the formation of a new six-membered aromatic ring, a process that has a significant energy barrier. The intermediate, such as a β-arylaminoacrylate or anilidomethylenemalonate, will accumulate if the temperature is too low to overcome this barrier.[2]
-
Solution: Ensure your heating apparatus can reach and maintain the required temperature. The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is standard practice to achieve these temperatures consistently and safely.[3][4]
Q3: How does temperature influence the regioselectivity of my reaction?
A3: Temperature is a key factor in directing the regioselectivity, particularly when there are two possible sites for cyclization on an aniline ring.[3][6] This is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control (Lower Temperature): At lower temperatures, the reaction favors the product that is formed fastest (i.e., has the lowest activation energy). In the Conrad-Limpach synthesis, for instance, reaction at room temperature favors the kinetic product, leading to 4-hydroxyquinolines.[4][7]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the system has enough energy to overcome larger activation barriers and even reverse less stable intermediates. This allows the reaction to settle on the most thermodynamically stable product. In the Knorr variation of the Conrad-Limpach synthesis, higher temperatures (e.g., 140°C) favor the formation of the more stable anilide intermediate, ultimately yielding 2-hydroxyquinolines.[4][5]
Q4: When should I consider using microwave-assisted heating?
A4: Microwave irradiation is an excellent alternative to conventional heating when high temperatures are required. It offers rapid, uniform heating throughout the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[1][8] For reactions like the Gould-Jacobs synthesis, microwave heating can achieve the necessary high temperatures (250-300°C) to drive the cyclization efficiently, often leading to improved yields and purities.[2][9] It is particularly useful for high-throughput synthesis and library generation.
Troubleshooting Guide: A Problem-and-Answer Approach
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I am getting a very low yield or no product in my Conrad-Limpach-Knorr or Gould-Jacobs synthesis.
| Potential Cause | Explanation & Solution |
| Insufficient Temperature | The thermal cyclization step is likely not occurring. This is the most common issue. Solution: Verify your reaction temperature is high enough, typically around 250°C.[3] Use a high-boiling solvent like mineral oil or diphenyl ether to ensure a stable and sufficiently high temperature is reached.[3][4] Consider switching to a microwave reactor to achieve the target temperature more rapidly and efficiently.[2][9] |
| Substrate Reactivity | Anilines with strong electron-withdrawing groups can be less nucleophilic and may require more forcing conditions to react and cyclize. Solution: For these substrates, you may need to increase the reaction temperature further or extend the reaction time.[3] Conversely, electron-donating groups can facilitate the reaction. |
| Incorrect Reaction Monitoring | You may be stopping the reaction prematurely. Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[10] The reaction is complete only when the starting material or intermediate spot is no longer visible. |
Issue 2: My reaction mixture is turning into a dark, intractable tar, especially during a Skraup or Doebner-von Miller synthesis.
| Potential Cause | Explanation & Solution |
| Uncontrolled Exotherm | These reactions are often highly exothermic. An uncontrolled rise in temperature can cause the polymerization of intermediates (like acrolein in the Skraup synthesis) and general decomposition.[1] Solution 1: Moderate the reaction by adding substances like ferrous sulfate (FeSO₄).[1] Solution 2: Control the rate of addition. Add the sulfuric acid or glycerol dropwise to the aniline mixture while monitoring the internal temperature to prevent a runaway reaction.[1] |
| Excessively High Temperature | Even in controlled reactions, setting the external temperature too high can promote side reactions and degradation.[3][11] Solution: Lower the reaction temperature and compensate with a longer reaction time. A systematic temperature screen (e.g., in 10°C increments) can help find the optimal balance between reaction rate and byproduct formation.[11] |
Issue 3: I am observing a mixture of regioisomers.
| Potential Cause | Explanation & Solution |
| Kinetic vs. Thermodynamic Control | As discussed in the FAQ, the reaction temperature is likely in a range where both kinetic and thermodynamic pathways are competing.[3][4] Solution: To favor the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. To favor the thermodynamic product, use a higher temperature to allow the reaction to equilibrate to the most stable isomer.[5] A solvent and catalyst screen may also be necessary to improve selectivity.[1] |
| Steric and Electronic Effects | With substituted anilines, the cyclization can occur at two different ortho positions. The outcome is a delicate balance of steric hindrance and the electronic nature of the substituents.[3] Solution: While temperature is a key lever, it may not be sufficient on its own. You may need to explore different catalytic systems or even redesign the starting material to block the undesired reaction site if high regioselectivity is critical. |
Visual Workflow & Logic Diagrams
The following diagrams illustrate key decision-making processes and workflows for temperature optimization.
Caption: Troubleshooting logic for low-yield reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Decarboxylation Side Reactions in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted decarboxylation side reactions during their synthetic routes. Here, we will delve into the mechanistic underpinnings of this common issue and provide actionable troubleshooting strategies and detailed protocols to help you optimize your quinoline synthesis.
Understanding the Challenge: Unwanted Decarboxylation
Decarboxylation, the removal of a carboxyl group, can be a significant side reaction in several classical quinoline syntheses, particularly those involving carboxylic acid intermediates or starting materials. This side reaction leads to the formation of undesired byproducts, complicates purification, and ultimately reduces the yield of the target quinoline derivative. The propensity for decarboxylation is highly dependent on the specific synthetic method employed and the reaction conditions.
This guide will focus on troubleshooting decarboxylation in the context of common quinoline syntheses such as the Doebner-von Miller, Pfitzinger, and Conrad-Limpach reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Doebner-von Miller reaction is producing a significant amount of a byproduct that lacks the carboxylic acid group. What is happening and how can I prevent it?
A1: The likely culprit is thermally or acid-catalyzed decarboxylation of the intended quinoline-4-carboxylic acid product.
The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, can be prone to decarboxylation, especially when α-keto acids are used as one of the carbonyl components.[1][2][3]
Causality: The reaction is typically conducted under strong acidic conditions and often at elevated temperatures.[1][2] These conditions can readily promote the loss of CO2 from the initially formed quinoline-4-carboxylic acid. The mechanism involves the protonation of the quinoline nitrogen, which enhances the electron-withdrawing nature of the ring and facilitates the departure of the carboxyl group.
Troubleshooting Strategies:
-
Temperature Control: Carefully control the reaction temperature. High temperatures significantly accelerate the rate of decarboxylation.[4] Aim for the lowest temperature that allows for a reasonable reaction rate. Consider microwave-assisted synthesis, which can often promote reactions at lower bulk temperatures and shorter reaction times.[5][6]
-
Acid Catalyst Optimization: While an acid catalyst is necessary, its strength and concentration can be optimized.[1] Experiment with milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., scandium(III) triflate) in place of strong mineral acids like sulfuric acid.[1] Using a solid acid catalyst can also be beneficial and may simplify workup.[6]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Avoid unnecessarily long reaction times, as this prolongs the exposure of the product to decarboxylation-promoting conditions.
-
In Situ Derivatization: If the free carboxylic acid is particularly labile, consider a modified approach where the acid is converted to a more stable ester in a subsequent step after the quinoline ring formation.
Experimental Protocol: Optimization of the Doebner-von Miller Reaction to Minimize Decarboxylation
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 eq) and the α,β-unsaturated carbonyl compound (1.2 eq) in a suitable solvent (e.g., ethanol or a high-boiling inert solvent).
-
Catalyst Addition: Add the optimized acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the mixture.
-
Temperature Control: Heat the reaction mixture to the lowest effective temperature (start with 80 °C and adjust as needed based on reaction monitoring).
-
Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour) and analyze by TLC or LC-MS to track the formation of the desired product and the decarboxylated byproduct.
-
Workup: Once the reaction is deemed complete (or has reached optimal conversion), cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Q2: I'm attempting a Pfitzinger reaction to synthesize a quinoline-4-carboxylic acid, but my yields are low, and I suspect decarboxylation. What are the key parameters to control?
A2: The Pfitzinger reaction, which condenses isatin with a carbonyl compound to form a quinoline-4-carboxylic acid, is also susceptible to decarboxylation, particularly during the final decarboxylation step if not carefully controlled. [8][9]
Causality: The Pfitzinger synthesis involves the formation of a quinoline-4-carboxylic acid, which can be intentionally decarboxylated in a subsequent step to yield the corresponding quinoline.[8] However, if the reaction conditions are too harsh during the initial condensation and cyclization, premature decarboxylation can occur.
Troubleshooting Strategies:
-
Base Selection: The reaction is base-catalyzed. The choice of base is critical. Stronger bases and higher temperatures can promote decarboxylation. Experiment with milder bases or lower concentrations of the base.
-
Temperature Management: Maintain the lowest possible temperature during the condensation and cyclization steps. Overheating can lead to the loss of the carboxyl group.
-
Workup Procedure: During the workup, acidification to precipitate the carboxylic acid product should be done carefully and at a low temperature to minimize acid-catalyzed decarboxylation.
Q3: In my Conrad-Limpach synthesis of a 4-hydroxyquinoline, I'm observing a byproduct that appears to have lost a group. Could this be related to decarboxylation?
A3: While the classic Conrad-Limpach synthesis using β-ketoesters does not directly involve a carboxylic acid that can be decarboxylated, variations or side reactions with certain starting materials could lead to unexpected fragmentation. [10][11][12][13]
Causality: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[10][14] The high temperatures (often around 250 °C) required for the cyclization step can promote various side reactions.[10][11] If your β-ketoester starting material has a particularly labile group, thermal decomposition could be occurring.
Troubleshooting Strategies:
-
Inert Solvent: The use of a high-boiling, inert solvent such as mineral oil can help to moderate the reaction temperature and improve yields by preventing localized overheating.[10]
-
Starting Material Purity: Ensure the purity of your aniline and β-ketoester starting materials. Impurities could catalyze side reactions at high temperatures.
-
Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might occur at high temperatures.
Visualization of Key Reaction Pathways
To better understand the potential points of failure, let's visualize the reaction flow.
Caption: Troubleshooting workflow for decarboxylation in quinoline synthesis.
Data Presentation: Impact of Reaction Conditions on Decarboxylation
The following table summarizes hypothetical data to illustrate the effect of optimizing reaction conditions on the yield of the desired quinoline-4-carboxylic acid versus its decarboxylated byproduct in a Doebner-von Miller synthesis.
| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Yield of Decarboxylated Byproduct (%) |
| 1 | H2SO4 (conc.) | 120 | 12 | 35 | 55 |
| 2 | H2SO4 (conc.) | 100 | 12 | 50 | 40 |
| 3 | p-TsOH | 100 | 8 | 75 | 15 |
| 4 | Sc(OTf)3 | 100 | 8 | 85 | 5 |
As the data suggests, moving from a strong mineral acid to a milder Lewis acid and carefully controlling the temperature can significantly suppress the undesired decarboxylation side reaction.
Analytical Methods for Detecting and Quantifying Decarboxylation
Accurate monitoring of your reaction is crucial for successful optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of the reaction. The desired carboxylic acid product will likely have a different Rf value than the less polar decarboxylated byproduct.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the ratio of the desired product to the byproduct. This is invaluable for accurately determining the effectiveness of your optimization strategies.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and byproduct by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the final purified product and any isolated byproducts, confirming the presence or absence of the carboxylic acid group.
Purification Strategies for Removing Decarboxylation Byproducts
Should decarboxylation occur, effective purification is key to isolating your target compound.
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities. The carboxylic acid product will be more polar and will typically elute more slowly from a silica gel column than the non-polar decarboxylated byproduct.[7]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the desired product, especially if it is a solid.
-
Acid-Base Extraction: The carboxylic acid functionality of the desired product allows for its selective extraction into an aqueous basic solution (e.g., sodium bicarbonate), leaving the less acidic decarboxylated byproduct in the organic layer. The desired product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[7]
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for a 1 g scale reaction). The desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the desired product precipitates out.
-
Final Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified quinoline-4-carboxylic acid.
Visualization of the Purification Workflow
Caption: Acid-base extraction workflow for purification.
By understanding the underlying causes of decarboxylation and systematically applying these troubleshooting and purification strategies, you can significantly improve the outcome of your quinoline synthesis.
References
-
Conrad–Limpach synthesis - Wikipedia. Available from: [Link]
-
Conrad-Limpach Synthesis - SynArchive. Available from: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
Optimized conditions synthesis of quinoline derivatives. - ResearchGate. Available from: [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. Available from: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available from: [Link]
- Conrad-Limpach Reaction.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]
-
Doebner–Miller reaction - Wikipedia. Available from: [Link]
-
Optimization of the reaction conditions. a,b | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - PubMed. Available from: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from: [Link]
- Combes Quinoline Synthesis.
-
Doebner-Miller Reaction - SynArchive. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available from: [Link]
-
Combes quinoline synthesis - Wikipedia. Available from: [Link]
-
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. Available from: [Link]
-
Purification of Quinoline-3,4-diones : r/Chempros - Reddit. Available from: [Link]
-
Proposed mechanism for extractive removal of quinoline (Li et al. 2018)... - ResearchGate. Available from: [Link]
- US4398916A - Process for purification of quinoline yellow - Google Patents.
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - Semantic Scholar. Available from: [Link]
-
Mechanism of the organocatalyzed decarboxylative Knoevenagel-Doebner reaction. A theoretical study - PubMed. Available from: [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available from: [Link]
-
Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed. Available from: [Link]
-
Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - RSC Publishing. Available from: [Link]
-
Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - ResearchGate. Available from: [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. Available from: [Link]
-
Decarboxylation of Amino Acids: 1 Minute Micro Techniques - YouTube. Available from: [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03899E [pubs.rsc.org]
- 4. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 13. researchgate.net [researchgate.net]
- 14. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
interpreting NMR spectra of 7-(Benzyloxy)quinoline-3-carboxylic acid
The following guide is structured as a Level 3 Technical Support Response from the Senior Application Science team. It assumes the user has basic NMR knowledge but requires specific guidance on this scaffold.
Ticket #: NMR-7BQ3CA-4492 Subject: Structural Elucidation & Troubleshooting for 7-(Benzyloxy)quinoline-3-carboxylic acid Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Query Summary
"I have synthesized 7-(Benzyloxy)quinoline-3-carboxylic acid and am struggling with the 1H NMR assignment in DMSO-d6. The aromatic region is crowded, and I cannot definitively locate the carboxylic acid proton. I also need to confirm the benzyloxy group is at position 7 and not 6. Please provide a diagnostic guide."
Part 1: The Diagnostic "Fingerprint" (Expected Data)
Before diving into troubleshooting, compare your data against this theoretical consensus derived from quinoline substituent effects (Hammett principles) and analogous 3-carboxyquinoline spectra.
Solvent Recommendation: DMSO-d6 is mandatory . This compound is likely insoluble in CDCl₃ due to the polar zwitterionic character of the amino-acid-like core and the planar aromatic stacking.
Table 1: Expected 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Proton | Position | Approx. Shift (δ ppm) | Multiplicity | Coupling ( | Diagnostic Note |
| -COOH | 3-COOH | 13.0 – 14.5 | Broad Singlet | - | Often invisible if wet or exchanging. |
| H2 | Pyridine Ring | 9.1 – 9.4 | Singlet (d) | Most downfield aromatic signal. | |
| H4 | Pyridine Ring | 8.7 – 8.9 | Singlet (d) | Peri-proximity to H5 causes deshielding. | |
| H5 | Benzene Ring | 8.0 – 8.2 | Doublet | "Roofing" effect towards H6. | |
| Ph-H | Benzyloxy | 7.3 – 7.5 | Multiplet | - | Overlapping 5H integration. |
| H8 | Benzene Ring | 7.3 – 7.4 | Doublet | Meta-coupled to H6. Upfield due to -OR. | |
| H6 | Benzene Ring | 7.2 – 7.3 | dd | Coupled to H5 (ortho) and H8 (meta). | |
| -CH₂- | Benzylic | 5.3 – 5.4 | Singlet | - | Sharp 2H singlet. |
Tech Note: The benzyloxy group is an Electron Donating Group (EDG). It pushes electron density primarily to ortho (H6, H8) positions, shifting them upfield relative to the unsubstituted quinoline core.
Part 2: Step-by-Step Assignment Logic
Do not rely solely on chemical shifts. Use this logic flow to validate your structure.
Step 1: The "Anchor" Singlets (H2 & H4)
The quinoline nitrogen (N1) and the electron-withdrawing carboxylic acid (C3) create a "push-pull" effect.
-
H2 is trapped between the Nitrogen and the Carbonyl. It will be the furthest downfield sharp peak (non-exchangeable).
-
H4 is adjacent to the carbonyl but shielded slightly more than H2.
-
Differentiation: H4 shows a strong NOE (Nuclear Overhauser Effect) correlation to H5. H2 does not.
Step 2: The ABX System (H5, H6, H8)
The benzene ring protons (5, 6, 8) form a classic ABX spin system (or AMX depending on field strength).
-
H5 (The doublet): Look for a doublet with a large ortho-coupling (
Hz). This is H5. It is usually the most downfield of the benzene protons because it is not ortho to the oxygen donor. -
H8 (The meta-doublet): Look for a narrow doublet (
Hz). This is H8. It is shielded (upfield) by the adjacent oxygen. -
H6 (The connector): This signal connects H5 and H8. It must appear as a doublet of doublets (dd) sharing the 9 Hz coupling with H5 and the 2.5 Hz coupling with H8.
Step 3: Visualizing the Assignment Logic
Figure 1: Logical flowchart for assigning the quinoline aromatic protons.
Part 3: Troubleshooting & FAQs
Q1: "I cannot see the carboxylic acid proton (-COOH). Is my product deprotonated?"
Diagnosis: The -COOH proton (13-14 ppm) is extremely labile.
-
Cause 1 (Water): If your DMSO-d6 is "wet" (look for a water peak at 3.33 ppm), the acid proton exchanges with HDO and broadens into the baseline.
-
Cause 2 (Zwitterion): In amino-acid-like quinolines, the proton can transfer to the quinoline nitrogen (N1), creating a zwitterion. This delocalizes the proton signal.[1]
-
Solution:
-
Add 1-2 drops of anhydrous Trifluoroacetic Acid (TFA-d1) to the NMR tube. This breaks the zwitterion, protonates the acid fully, and usually sharpens the signal (though it may shift the aromatic peaks downfield).
-
Run the spectrum at low temperature (273 K) to slow down the exchange rate.
-
Q2: "How do I distinguish the 7-benzyloxy isomer from the 6-benzyloxy isomer?"
This is the most critical structural question. Synthesis often yields mixtures.
-
The 7-Isomer (Your Target):
-
H8 is isolated (singlet/meta-doublet).
-
NOESY: Strong correlation between Benzyl-CH₂ and H8 . Weak/No correlation to H6.
-
-
The 6-Isomer (Impurity):
-
H5 is isolated (singlet/meta-doublet).
-
NOESY: Strong correlation between Benzyl-CH₂ and H5 .
-
Q3: "There is a broad hump under the aromatic region."
Diagnosis: Aggregation. Planar quinolines stack like plates in solution (π-π stacking).
-
Solution: Heat the NMR tube to 353 K (80°C) .
-
Result: The peaks will sharpen and shift slightly. If the "impurity" peaks merge with the main peaks, they were rotamers or aggregates, not chemical impurities.
-
Part 4: Advanced Verification (2D NMR)
If you are submitting this for publication or regulatory filing, you must run the following 2D experiments.
Table 2: Key 2D Correlations
| Experiment | Correlation to Look For | Purpose |
| COSY | H5 ↔ H6 | Confirms the ortho-relationship in the benzene ring. |
| NOESY | H4 ↔ H5 | Confirms the fusion of the two rings (Geometry check). |
| NOESY | Benzyl-CH₂ ↔ H8 | Definitive proof of 7-substitution. |
| HMBC | H2 ↔ C8a (Bridgehead) | Distinguishes H2 from H4 (H2 sees C8a, H4 sees C8a + C4a). |
| HMBC | Benzyl-CH₂ ↔ C7 | Links the side chain to the specific aromatic carbon. |
Workflow Diagram: Regioisomer Confirmation
Figure 2: NOESY decision tree to distinguish 7-benzyloxy from 6-benzyloxy isomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent effects and ABX systems).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous Quinoline-3-carboxylic acid spectra).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for HMBC/NOESY interpretation logic).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
Sources
stability of 7-(Benzyloxy)quinoline-3-carboxylic acid under physiological conditions
This guide is designed for researchers, scientists, and drug development professionals investigating the stability of 7-(benzyloxy)quinoline-3-carboxylic acid. It provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to address common challenges encountered when evaluating the viability of this molecule under physiological conditions. Our approach emphasizes the underlying scientific principles to empower users to not only execute experiments but also to interpret results with confidence.
Section 1: Chemical Stability Under Physiological pH
The intrinsic chemical stability of a drug candidate is a foundational parameter. For 7-(benzyloxy)quinoline-3-carboxylic acid, the primary points of potential chemical degradation under physiological pH conditions are the benzyl ether linkage and the quinoline core itself.
FAQ 1: What are the primary chemical stability concerns for 7-(Benzyloxy)quinoline-3-carboxylic acid?
The molecule possesses two key structural features to consider: the quinoline-3-carboxylic acid core and the 7-benzyloxy substituent.
-
Benzyl Ether Linkage: This is the most probable site of chemical instability. Ether linkages, particularly benzyl ethers, are susceptible to cleavage under acidic conditions.[1] While generally stable at neutral pH, exposure to the low pH environment of the stomach (pH 1-2.5) during oral administration could lead to acid-catalyzed hydrolysis. This reaction would cleave the benzyl group, yielding 7-hydroxyquinoline-3-carboxylic acid and benzyl alcohol. Strong acids can facilitate this cleavage, a method sometimes used for deprotection in organic synthesis.[2]
-
Quinoline Core: The quinoline ring system is a robust aromatic heterocycle and is generally considered stable across the physiological pH range.[3]
-
Carboxylic Acid: This functional group will be deprotonated (ionized) at physiological pH (~7.4), which primarily influences solubility and physicochemical properties rather than causing degradation.[4][5]
Therefore, the principal non-metabolic stability risk is the hydrolysis of the benzyl ether in acidic environments.
Troubleshooting Guide: Unexpected Degradation in Acidic Buffer
Issue: “I am conducting a stability study in simulated gastric fluid (pH 1.2) at 37°C. My HPLC chromatogram shows a new, more polar peak appearing over time, while the peak for my parent compound, 7-(benzyloxy)quinoline-3-carboxylic acid, is decreasing. What is happening?”
Analysis and Recommended Actions:
-
Hypothesis - Acid-Catalyzed Hydrolysis: The most likely explanation is the acid-catalyzed cleavage of the benzyl ether bond, as discussed in FAQ 1. The resulting product, 7-hydroxyquinoline-3-carboxylic acid, would be more polar due to the free hydroxyl group and thus would have a shorter retention time on a reverse-phase HPLC column.
-
Confirmation via Mass Spectrometry (LC-MS): The most direct way to confirm the identity of the new peak is to analyze the sample using LC-MS.
-
Determine the mass-to-charge ratio (m/z) of the parent compound and the new degradant.
-
Expected m/z:
-
Parent (C₁₇H₁₃NO₄): ~295.08 (as [M-H]⁻ or ~296.09 as [M+H]⁺)[6]
-
Degradant (C₁₀H₇NO₃): ~189.04 (as [M-H]⁻ or ~190.05 as [M+H]⁺)
-
-
If the mass of the degradant matches the expected mass of 7-hydroxyquinoline-3-carboxylic acid, your hypothesis is strongly supported.
-
-
Reference Standard: For unequivocal confirmation, if a reference standard of 7-hydroxyquinoline-3-carboxylic acid is available or can be synthesized, run it on your HPLC system to compare its retention time with that of the unknown degradant.
-
Molar Balance: Quantify the disappearance of the parent compound and the appearance of the degradant. If the molar amount of parent lost corresponds to the molar amount of degradant formed, this provides further evidence for a direct conversion and suggests no other major degradation pathways are occurring.
Section 2: In Vitro Metabolic Stability
Assessing how a compound is broken down by metabolic enzymes is critical for predicting its in vivo half-life and potential for drug-drug interactions. For 7-(benzyloxy)quinoline-3-carboxylic acid, metabolic attack can occur at several positions.
FAQ 2: What are the most likely metabolic pathways for this compound?
Based on its structure, the following metabolic transformations are plausible:
-
Phase I Metabolism (Functionalization):
-
O-debenzylation (O-dealkylation): This is a very common metabolic pathway for benzyl ethers. Cytochrome P450 (CYP) enzymes can oxidize the benzylic carbon, leading to an unstable hemiacetal that rapidly collapses, cleaving the ether bond. This produces 7-hydroxyquinoline-3-carboxylic acid and benzaldehyde (which is then further oxidized to benzoic acid). This is often a major clearance pathway.
-
Aromatic Hydroxylation: CYP enzymes can also add a hydroxyl group directly to the quinoline or benzyl aromatic rings.
-
Aldehyde Oxidase (AO) Metabolism: The quinoline scaffold itself can be a substrate for non-P450 enzymes like aldehyde oxidase.[7] This could lead to oxidation at various positions on the quinoline ring.
-
-
Phase II Metabolism (Conjugation):
-
If Phase I metabolism generates a hydroxyl group (e.g., via O-debenzylation or hydroxylation), this new functional group can be conjugated with glucuronic acid (by UGT enzymes) or sulfate (by SULT enzymes) to form highly water-soluble metabolites that are readily excreted. The carboxylic acid group itself can also undergo glucuronidation.
-
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a new chemical entity like 7-(benzyloxy)quinoline-3-carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Challenges in 7-Benzyloxyquinoline Functionalization
Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with in-depth guidance on the functionalization of 7-benzyloxyquinoline. This resource addresses the significant challenge of steric hindrance at the C8 position, offering practical troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve your target molecules efficiently.
Troubleshooting Guide: Overcoming Hurdles in C8 Functionalization
The bulky benzyloxy group at the C7 position of the quinoline ring presents a considerable steric barrier to functionalization at the adjacent C8 position. This often leads to low yields, lack of reactivity, or undesired side products. The following table outlines common issues, their probable causes rooted in steric hindrance, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No C8 Functionalization | Steric Hindrance: The benzyloxy group physically blocks the approach of reagents to the C8-H bond. Suboptimal Catalyst System: The chosen catalyst may not be sufficiently active or may be too bulky itself to overcome the steric barrier. | Employ a Directing Group Strategy: Convert the quinoline to its N-oxide. The oxygen of the N-oxide can act as a directing group, coordinating to the metal catalyst and facilitating intramolecular C-H activation at the C8 position, thereby overcoming the steric hindrance from the C7-benzyloxy group.[1][2] Catalyst Selection: Switch from palladium-based catalysts to rhodium or ruthenium catalysts, which have shown greater efficacy in C8 functionalization of quinolines.[3][4][5] These metals can operate through different mechanistic pathways that may be less sensitive to steric bulk. Ligand Modification: For palladium-catalyzed reactions, the choice of ligand is critical. Experiment with less bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to minimize steric clashes. |
| Preferential Functionalization at Other Positions (e.g., C2, C5) | Inherent Reactivity of the Quinoline Ring: The C2 and C4 positions are electronically deficient and prone to nucleophilic attack, while the benzenoid ring can undergo electrophilic substitution at C5 and C8.[2] Without proper direction, reactions may favor these more accessible sites. Electronic Effects Overcoming Steric Hindrance: In some cases, the electronic preference for reaction at another site may outweigh the directing effect towards C8. | Strengthen C8 Direction: The use of a strong directing group like N-oxide is paramount to favor C8 functionalization over other positions.[1][6][7] Reaction Condition Optimization: Carefully screen solvents and bases. For instance, the addition of silver salts has been shown to dramatically improve the C8/C2 ratio in some palladium-catalyzed arylations.[1] |
| Formation of Side Products/Decomposition | Harsh Reaction Conditions: High temperatures or strong bases required to overcome steric hindrance can lead to decomposition of the starting material or products. Competing Reaction Pathways: The benzyloxy group itself can be a site for side reactions, such as debenzylation, under certain catalytic conditions. | Milder Reaction Conditions: Explore photocatalysis or electrochemistry as alternative energy sources that can often promote reactions under milder conditions.[4][8] Radical-mediated processes can also offer a different reaction pathway that may be less sensitive to steric hindrance and require milder conditions.[4] Protecting Group Stability: Evaluate the compatibility of the benzyloxy group with the chosen catalytic system. If debenzylation is a persistent issue, consider a more robust protecting group for the C7 hydroxyl. |
| Difficulty with ortho-Lithiation at C8 | Steric Hindrance to Deprotonation: The benzyloxy group can impede the approach of bulky lithium bases like n-BuLi or LDA to the C8-H bond. Incorrect Base/Solvent System: The choice of base and solvent is crucial for successful directed ortho-lithiation. | Use of a Less Hindered Base: Consider using smaller, yet still strong, bases. However, the use of a directing group is often more effective than simply changing the base.[9] Directed ortho-Metalation (DoM): While challenging, the nitrogen of the quinoline can direct lithiation. The key is to find conditions that favor deprotonation at C8 over other positions. This may involve careful temperature control and the use of additives like TMEDA.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Why is functionalization at the C8 position of 7-benzyloxyquinoline so challenging?
The primary reason is steric hindrance . The benzyloxy group at the C7 position is bulky and extends into the space surrounding the C8 position. This physically obstructs the approach of catalysts and reagents to the C-H bond at C8, making it difficult to activate and functionalize. This steric clash increases the activation energy of the desired reaction, often leading to low or no product formation.
Q2: What is the most effective general strategy to achieve C8 functionalization in the presence of a C7-benzyloxy group?
The most widely successful strategy is the use of a directing group , particularly the N-oxide .[1][2] By oxidizing the quinoline nitrogen to an N-oxide, you introduce a coordinating atom that can chelate to a transition metal catalyst. This brings the catalyst into close proximity to the C8-H bond, facilitating an intramolecular C-H activation process. This intramolecular delivery of the catalyst effectively overcomes the intermolecular steric repulsion from the benzyloxy group.
Q3: Are there alternatives to transition-metal catalysis for functionalizing the C8 position?
Yes, while transition-metal catalysis is a powerful tool, directed ortho-lithiation (DoM) is another classical approach.[9][10] In this method, a strong lithium base is used to deprotonate the C-H bond ortho to a directing group. For quinolines, the ring nitrogen can serve this purpose. However, achieving high regioselectivity for C8 can be difficult due to the steric hindrance from the adjacent benzyloxy group. Careful optimization of the base, solvent, and temperature is critical.
Q4: Can computational chemistry help in overcoming these steric challenges?
Absolutely. Density Functional Theory (DFT) calculations can be invaluable in understanding the reaction mechanism and the origins of selectivity.[1] Computational studies can help in:
-
Predicting the transition state energies for functionalization at different positions, thereby rationalizing the observed regioselectivity.
-
Evaluating the steric and electronic effects of different ligands on the catalyst's performance.
-
Designing new catalysts or modifying substrates to favor the desired C8 functionalization.
Q5: What are some key experimental parameters to screen when optimizing a C8 functionalization reaction on 7-benzyloxyquinoline?
When facing challenges with C8 functionalization, a systematic optimization of the following parameters is recommended:
-
Catalyst: Screen different transition metals (e.g., Pd, Rh, Ru) and their precursors.[1][3][4]
-
Ligand: For a given metal, evaluate a range of ligands with varying steric and electronic properties.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
-
Base: The strength and steric bulk of the base are critical, especially in deprotonation steps.
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions. A careful temperature screen is essential.
-
Additives: In some systems, additives like silver salts or specific acids can dramatically improve selectivity and yield.[1]
Experimental Protocols
Protocol 1: Palladium-Catalyzed C8-Arylation of 7-Benzyloxyquinoline via the N-Oxide
This protocol is a representative example of a directing-group-assisted C-H functionalization.
Step 1: Synthesis of 7-Benzyloxyquinoline N-oxide
-
Dissolve 7-benzyloxyquinoline (1.0 eq) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: C8-Arylation
-
To a reaction vessel, add 7-benzyloxyquinoline N-oxide (1.0 eq), the desired aryl iodide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine or NHC ligand, 10 mol%), and a silver salt (e.g., Ag₂CO₃, 2.0 eq).
-
Add a suitable solvent (e.g., acetic acid or toluene).
-
Degas the mixture and then heat to the optimized temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Strategy: Overcoming Steric Hindrance
Caption: Overcoming steric hindrance at C8 via an N-oxide directing group strategy.
References
- Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2024).
- Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Gevorgyan, V., et al. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Das, S., et al. (n.d.). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry.
- Punniyamurthy, T., et al. (n.d.). Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation.
- Snieckus, V. (n.d.).
- Pospech, J., et al. (2025).
- DABCO as a Basic Catalyst for the Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties. (2022). ACS Omega.
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). British Journal of Pharmacology.
- Ortho-lithiation driven one-pot synthesis of quinazolines via [2+2+2] cascade annulation of halofluorobenzenes with nitriles. (n.d.).
- Overcoming steric inhibition of antibody-dependent phagocytosis with tall adhesions. (2026). PNAS.
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). The Chemical Record.
- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI.
- Development of 8-benzyloxy-substituted quinoline ethers and evaluation of their antimicrobial activities. (n.d.).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
- Directed (ortho) Metallation. (n.d.). University of Illinois Urbana-Champaign.
- Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). The Journal of Organic Chemistry.
- Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C–H homocoupling of quinoline N-oxides. (n.d.).
- Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. (2025). Organic Chemistry Frontiers.
- Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. (2025). BenchChem.
- Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. (n.d.). Organic & Biomolecular Chemistry.
- C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. (n.d.).
- Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. (n.d.). Beilstein Journal of Organic Chemistry.
- C–H bond functionalization: recent discoveries and future directions. (2023). Beilstein Journal of Organic Chemistry.
- Distal Functionalization via Transition Metal C
- Synthesis and Properties of New Derivatives of 3-Benzylspiro[benzo[]quinazoline-5,1'-cycloheptane]-4(6)-one. (2025).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Steric Influence on Reactions of Benzyl Potassium Species with CO. (n.d.).
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules.
- Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013). Dalton Transactions.
- Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). New Journal of Chemistry.
- Publications. (n.d.). Hyster Lab - Princeton University.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.).
-
Synthesis and anticonvulsant activity of 1-(8-(benzyloxy)quinolin-2-yl)-6-substituted-4,6-diazaspiro[4][12]heptane-5,7-diones. (2011). European Journal of Medicinal Chemistry.
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 5. Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C–H homocoupling of quinoline N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - C–H bond functionalization: recent discoveries and future directions [beilstein-journals.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Catalysis for 7-Substituted Quinoline-3-Carboxylic Acid Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 7-substituted quinoline-3-carboxylic acids. Quinoline-3-carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis can be challenging, often relying on classical named reactions with significant drawbacks.
This document moves beyond textbook procedures to provide practical, field-tested advice on utilizing alternative catalysts. We will explore modern catalytic systems that offer improved yields, milder reaction conditions, and broader substrate scope. The following sections are structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.
Part 1: Frequently Asked Questions - Catalyst Selection
This section addresses common queries regarding the selection of an appropriate catalytic system, moving beyond traditional methodologies.
Q1: What are the primary limitations of classical methods like the Pfitzinger or Gould-Jacobs reactions for my synthesis?
A: While foundational, classical methods often present significant hurdles in modern drug discovery settings. The Pfitzinger reaction , which condenses isatin with a carbonyl compound, typically requires strongly basic conditions and high temperatures, which can limit its applicability to sensitive or complex substrates.[1][2] The Gould-Jacobs reaction involves the thermal cyclization of an anilidomethylenemalonate intermediate, often demanding very high temperatures (over 250°C), which can lead to product degradation and is not energy efficient.[3][4]
Key drawbacks include:
-
Harsh Reaction Conditions: Use of strong acids or bases and extreme temperatures can decompose sensitive functional groups on your starting materials.[2][5]
-
Limited Substrate Scope: These methods may not be suitable for all substituted anilines or carbonyl compounds, leading to low yields or reaction failure.
-
Poor Atom Economy & Waste Generation: These multi-step classical syntheses can be inefficient and produce significant chemical waste.[6]
Q2: I need a greener and more sustainable catalytic system. What are my best options?
A: The field has made significant strides in developing environmentally benign protocols. For a greener approach, consider these alternatives:
-
Reusable Solid Acid Catalysts: Heterogeneous catalysts like Nafion NR50 (a sulfonic acid-functionalized polymer) can effectively catalyze Friedländer-type syntheses under microwave irradiation, offering the major advantage of being easily recovered and reused.[7]
-
Nanocatalysts: Nanoparticle-based catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. Magnetic nanocatalysts, for instance, can be easily separated from the reaction mixture using an external magnet, simplifying work-up and enabling catalyst recycling.[5][8]
-
Water as a Solvent: When paired with a water-soluble catalyst like choline hydroxide, water can be a highly effective and environmentally friendly solvent, sometimes leading to yields as high as 99%.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating.[10]
Q3: My starting material is sensitive to strong acids and bases. Which milder, metal-catalyzed alternatives should I explore?
A: Transition metal catalysis has opened the door to performing these syntheses under significantly milder conditions, preserving delicate functional groups. Here are some leading options:
-
Cobalt (Co) Catalysis: Cobalt(III)-catalyzed systems can achieve the cyclization of anilines and ketones with high functional group tolerance and excellent yields, releasing only water and hydrogen gas as by-products.[7][11]
-
Palladium (Pd) Catalysis: Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a versatile route to substituted quinolines under mild conditions.[12] Another approach involves a palladium-catalyzed carbonylation of dichloroquinolines to introduce the carboxylic acid functionality.[13]
-
Iridium (Ir) Catalysis: Iridium catalysts can mediate the synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones with high efficiency.[12]
-
Nickel (Ni) Catalysis: Inexpensive and eco-friendly nickel catalysts can perform double dehydrogenative coupling reactions to form the quinoline core at mild temperatures.[12]
Decision Workflow for Catalyst Selection
To assist in your selection process, the following workflow diagram outlines key decision points based on your experimental constraints and goals.
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 7-(Benzyloxy)quinoline-3-carboxylic acid
Executive Summary
This technical guide provides a comparative analysis of the 1H NMR spectrum for 7-(Benzyloxy)quinoline-3-carboxylic acid , a critical scaffold in the development of antibacterial quinolones and tyrosine kinase inhibitors.
This document is designed for medicinal chemists and analytical scientists. It moves beyond simple peak listing to focus on structural validation , distinguishing the target compound from its biosynthetic precursors (7-hydroxy analogs) and regioisomers (6- or 8-benzyloxy derivatives).
Part 1: Structural Context & Numbering
To accurately interpret the NMR data, we must first establish the numbering scheme of the quinoline core. The 3-carboxylic acid moiety exerts a strong electron-withdrawing effect, significantly deshielding the H2 and H4 protons.
Diagram 1: Structural Assignment & Numbering
Caption: Numbering scheme for 7-(Benzyloxy)quinoline-3-carboxylic acid. Note the critical ether linkage at C7 and the electron-withdrawing acid at C3.
Part 2: Comparative Spectral Analysis
The Reference Spectrum (Theoretical vs. Experimental)
The following data represents the consensus chemical shifts in DMSO-d6 . DMSO is the preferred solvent due to the poor solubility of quinoline carboxylic acids in CDCl3 and to prevent aggregation.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Structural Insight |
| COOH | 13.0 - 14.0 | br s | 1H | - | Acidic proton; often broad or invisible if wet. |
| H2 | 9.20 - 9.35 | d / s | 1H | J~2.0 | Most deshielded due to adjacent N and COOH. |
| H4 | 8.80 - 8.95 | d / s | 1H | J~2.0 | Deshielded by COOH; often shows meta-coupling to H2. |
| H5 | 8.05 - 8.15 | d | 1H | J~9.0 | Ortho-coupling to H6. |
| H8 | 7.40 - 7.55 | d / s | 1H | J~2.5 | Meta-coupling to H6; shielded by adjacent alkoxy group. |
| Phenyl (Bn) | 7.35 - 7.50 | m | 5H | - | Overlap region; characteristic monosubstituted benzene. |
| H6 | 7.30 - 7.40 | dd | 1H | J~9.0, 2.5 | Distinctive "Doublet of Doublets" (Ortho to H5, Meta to H8). |
| O-CH2 | 5.30 - 5.40 | s | 2H | - | Diagnostic singlet confirming O-alkylation. |
Comparison Scenario A: Confirmation of Synthesis (vs. 7-Hydroxy Precursor)
The most common synthetic route is the O-alkylation of 7-hydroxyquinoline-3-carboxylic acid.
-
Precursor Signal: The starting material (7-hydroxy) will show a phenolic proton signal (broad singlet, >10 ppm) and lack the aliphatic region entirely.
-
Product Signal: Successful synthesis is validated by the disappearance of the phenolic -OH and the appearance of the sharp methylene singlet (~5.3 ppm) and the integration of 5 additional aromatic protons (phenyl group).
Comparison Scenario B: Regio-Isomer Distinction (vs. 6-Benzyloxy)
In quinoline synthesis (e.g., Skraup or Gould-Jacobs reactions), regioisomers can form.[1] Distinguishing the 7-isomer from the 6-isomer is critical.
-
7-Benzyloxy (Target):
-
H8 appears as a narrow doublet (meta-coupled) or singlet because it has no ortho neighbors.
-
H5 appears as a large doublet (ortho-coupled) because it has H6 as a neighbor.
-
-
6-Benzyloxy (Alternative):
-
H5 appears as a narrow doublet/singlet (no ortho neighbor).
-
H7 and H8 show strong ortho-coupling (
Hz).
-
Part 3: Experimental Protocol & Workflow
Sample Preparation Protocol
To ensure high-resolution data and prevent line broadening due to dimerization:
-
Solvent Choice: Use DMSO-d6 (99.9% D). Avoid CDCl3 unless the ester derivative is being analyzed; the free acid is insoluble.
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Additives: If the COOH peak is extremely broad, add 1 drop of D2O .
-
Result: The COOH peak (13-14 ppm) will disappear (exchange), confirming the acid group. The water peak at 3.33 ppm will grow.
-
Analytical Decision Tree
Use this workflow to validate your compound's identity.
Caption: Logical workflow for confirming the identity of the 7-benzyloxy regioisomer using 1H NMR markers.
Part 4: Troubleshooting & Anomalies
"Missing" Carboxylic Acid Peak
-
Observation: No signal is observed above 12 ppm.
-
Cause: Trace water in DMSO-d6 facilitates rapid proton exchange, broadening the COOH signal into the baseline.
-
Solution: This is common and not a purity issue. Rely on the H2/H4 downfield shifts (~9.0 ppm) to confirm the presence of the electron-withdrawing carbonyl system.
Signal Overlap (7.3 - 7.5 ppm)
-
Observation: The benzyl phenyl protons (5H) overlap with the quinoline H6 and H8 protons.
-
Solution:
-
Integrate the entire region (should sum to ~7H).
-
Use 2D HSQC (Heteronuclear Single Quantum Coherence) to distinguish the quinoline carbons (attached to H6/H8) from the benzyl carbons. The quinoline carbons will likely be more shielded or distinct from the mono-substituted benzene ring carbons.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 328505, 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. (Note: Closely related analog used for substructure verification). Retrieved from [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for ortho/meta coupling analysis). Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information: Synthesis of Quinoline Derivatives. (General synthetic and spectral characterization protocols). Retrieved from [Link]
Sources
The Tale of Two Ethers: A Comparative Guide to the Bioactivity of 7-Benzyloxy and 7-Methoxy Quinoline Derivatives in Oncology Research
The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including notable anticancer properties.[1][2] The strategic functionalization of the quinoline ring is a key approach in the quest for novel, more potent, and selective anticancer drug candidates. Among the various positions on the quinoline core, the 7-position has been identified as a critical site for modification, significantly influencing the molecule's interaction with biological targets. This guide provides an in-depth, objective comparison of the bioactivity of two key ether-substituted quinoline derivatives at this position: the 7-benzyloxy and the 7-methoxy analogues. By synthesizing data from multiple studies, we will explore their comparative anticancer efficacy, delve into their distinct mechanisms of action, and provide actionable experimental protocols for researchers in the field.
At a Glance: Comparative Anticancer Potency
While a direct head-to-head comparison of a 7-benzyloxy and a 7-methoxy quinoline derivative within a single study is not extensively documented, a comparative analysis can be constructed by examining potent examples from each class against various cancer cell lines. The data presented below juxtaposes the cytotoxic activities of a highly potent 4-benzyloxy-6-methoxyquinolin-2(1H)-one derivative with a representative potent 4-alkoxy-6,7-dimethoxyquinoline, which serves as an analogue for a 7-methoxy substituted quinoline.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Benzyloxy Analogue | 4-(4-chlorobenzyloxy)-6-methoxyquinolin-2(1H)-one | HL-60 (Leukemia) | < 1 | [Source for benzyloxy derivative data] |
| Hep3B (Hepatoma) | < 1 | [Source for benzyloxy derivative data] | ||
| H460 (Lung) | < 1 | [Source for benzyloxy derivative data] | ||
| COLO 205 (Colon) | < 1 | [Source for benzyloxy derivative data] | ||
| 7-Methoxy Analogue | 4-propoxy-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline | Leukemia (SR) | 0.133 | [2] |
| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | [2] | ||
| Colon Cancer (COLO 205) | 0.401 | [2] | ||
| CNS Cancer (SF-295) | 0.328 | [2] | ||
| Melanoma (LOX IMVI) | 0.116 | [2] | ||
| Ovarian Cancer (NCI/ADR-RES) | 0.188 | [2] | ||
| Renal Cancer (CAKI-1) | 0.458 | [2] | ||
| Breast Cancer (T-47D) | 0.472 | [2] |
Note: The IC50 values are sourced from different studies and represent the potency of highly active examples from each class. Direct comparison should be made with caution, but the data provides a strong indication of the high anticancer potential of both substitution patterns.
Decoding the Structure-Activity Relationship (SAR)
The choice between a benzyloxy and a methoxy group at the 7-position of the quinoline ring is not arbitrary; it is a deliberate design choice rooted in fundamental principles of medicinal chemistry. The observed high potency of derivatives from both classes suggests that an ether linkage at this position is favorable for anticancer activity.
The methoxy group is a small, electron-donating group that can enhance the oral bioavailability of a compound. Its presence can influence the electronic properties of the quinoline ring system, potentially modulating its interaction with target enzymes or receptors. Studies on 6,7-dimethoxyquinoline derivatives have shown that these compounds can act as potent topoisomerase I inhibitors.[2]
On the other hand, the benzyloxy group is significantly larger and more lipophilic. This increased bulk and hydrophobicity can lead to enhanced binding affinity within hydrophobic pockets of target proteins. The flexible nature of the benzyl moiety may also allow for optimal positioning within the binding site. Research on 4-benzyloxyquinolin-2(1H)-one analogues suggests a different mechanism of action, primarily involving the disruption of microtubule dynamics.
Divergent Paths to Cell Death: Mechanisms of Action
A key takeaway from the available data is that 7-benzyloxy and 7-methoxy quinoline derivatives can induce cancer cell death through distinct molecular mechanisms. This divergence in their mechanism of action is a critical consideration for drug development, offering opportunities for combination therapies or for targeting specific cancer vulnerabilities.
7-Benzyloxy Quinoline Derivatives: Disrupting the Cellular Scaffolding
The anticancer activity of potent 4-benzyloxy-6-methoxyquinolin-2(1H)-one derivatives has been linked to the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.
7-Methoxy Quinoline Derivatives: Targeting DNA Replication
In contrast, certain 6,7-dimethoxyquinoline derivatives have been identified as potent inhibitors of topoisomerase I (TOP1).[2] TOP1 is a critical enzyme involved in DNA replication and transcription. It relieves torsional stress in DNA by creating transient single-strand breaks. Inhibition of TOP1 leads to the accumulation of these breaks, resulting in DNA damage and the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To enable researchers to validate and expand upon the findings presented in this guide, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines of interest (e.g., HL-60, Hep3B, H460, COLO 205)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (7-benzyloxy and 7-methoxy quinoline derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
-
Conclusion and Future Directions
This guide has provided a comparative overview of the bioactivity of 7-benzyloxy and 7-methoxy quinoline derivatives, with a focus on their anticancer potential. The available evidence strongly suggests that both substitution patterns can lead to highly potent anticancer compounds, albeit through different mechanisms of action. The larger, more lipophilic benzyloxy group appears to favor interactions that disrupt microtubule dynamics, while the smaller methoxy group is associated with topoisomerase I inhibition in certain scaffolds.
For researchers and drug development professionals, this understanding offers a rational basis for the design of new quinoline-based anticancer agents. Future studies should aim for a direct, systematic comparison of 7-benzyloxy and 7-methoxy analogues within the same chemical series to provide a more definitive structure-activity relationship. Furthermore, exploring the potential for synergistic effects by combining these two classes of compounds, which target different cellular pathways, could be a promising avenue for developing more effective cancer therapies. The quinoline scaffold, with its inherent versatility, undoubtedly holds continued promise in the ongoing fight against cancer.
References
-
Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of 7-(Benzyloxy)quinoline-3-carboxylic acid
Executive Summary
7-(Benzyloxy)quinoline-3-carboxylic acid (MW 279.29 Da) is a critical scaffold in medicinal chemistry, often utilized as a precursor for kinase inhibitors or as a metabolic probe. Its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid—presents unique challenges and opportunities in mass spectrometry.
This guide provides a definitive analysis of its fragmentation mechanics. Unlike generic spectral libraries, we compare the Positive Ion Mode (ESI+) against Negative Ion Mode (ESI-) to determine the optimal workflow for sensitivity versus structural elucidation.
Part 1: Structural Context & Ionization Strategy
The Amphoteric Challenge
The molecule contains two competing ionization sites:
-
Quinoline Nitrogen (
): Proton acceptor (favors ESI+). -
Carboxylic Acid (
): Proton donor (favors ESI-).
Comparative Analysis: ESI(+) vs. ESI(-)
For quantitative bioanalysis and metabolite identification, the choice of polarity dictates the fragmentation richness and detection limits.
| Feature | ESI Positive Mode ([M+H] | ESI Negative Mode ([M-H] |
| Precursor | 280.1 | 278.1 |
| Ionization Efficiency | High (with 0.1% Formic Acid). The quinoline nitrogen is readily protonated.[1] | Moderate to High . Requires basic buffer (Ammonium Acetate/Bicarbonate) to ensure deprotonation. |
| Fragmentation Richness | High . The protonated precursor yields diverse structural fragments (benzyl cleavage, ring contraction). | Low . Dominated by a single decarboxylation event (loss of |
| Structural Elucidation | Superior . Best for identifying metabolic soft spots or impurity profiling. | Inferior . Best for simple quantification (MRM) due to fewer competing channels. |
| Background Noise | Higher (susceptible to solvent adducts). | Lower (generally cleaner baseline in biological matrices). |
Recommendation: Use ESI(+) for structural characterization and impurity profiling. Use ESI(-) only for high-throughput quantification in complex matrices where selectivity is paramount.
Part 2: Fragmentation Mechanics (ESI+ Deep Dive)
In Positive Electrospray Ionization (ESI+), the precursor ion is observed at
Pathway A: The Benzyl Ether Cleavage (Dominant)
The most labile bond is the
-
Mechanism: Inductive cleavage or charge-remote fragmentation.
-
Observation: A neutral loss of the benzyl radical (
) is less common in even-electron ESI ions than the loss of neutral toluene ( , 92 Da) or the formation of the Tropylium ion ( 91) if the charge migrates to the benzyl group. -
Resulting Fragment: The core 7-hydroxyquinoline-3-carboxylic acid cation (
190) or the radical cation ( 189).
Pathway B: Decarboxylation
The carboxylic acid at position 3 is prone to losing
-
Sequence: This typically occurs after or in parallel with benzyl loss.
-
Resulting Fragment: 7-(Benzyloxy)quinoline (
236) or 7-hydroxyquinoline ( 146).
Pathway C: Ring Degradation
At high collision energies (>35 eV), the quinoline ring opens, typically ejecting
Visualization: Fragmentation Pathway
The following diagram illustrates the primary dissociation channels for the protonated precursor (
Figure 1: Primary fragmentation pathways of 7-(Benzyloxy)quinoline-3-carboxylic acid in ESI+ mode. The loss of the benzyl group is the rate-determining fragmentation step.
Part 3: Experimental Protocol (Self-Validating)
To reproduce these results and validate the method in your lab, follow this standardized workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 7-(Benzyloxy)quinoline-3-carboxylic acid in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures the quinoline nitrogen is fully protonated (
), maximizing the [M+H]+ signal.
-
Mass Spectrometry Parameters (Q-TOF / Orbitrap)
-
Polarity: Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the benzyl ether).
-
Source Temp: 350°C
Collision Energy Ramp (The Validation Step)
To confirm the identity of the molecule, perform a "CE Ramp" experiment. This proves the connectivity of the fragments.
| Collision Energy (eV) | Dominant Ion Observed | Structural Insight |
| 0 - 10 eV | 280.1 (Parent) | Confirms molecular weight and soft ionization. |
| 15 - 25 eV | 190.1 (Core) + 91.1 (Benzyl) | The "Energy Barrier" for ether cleavage is crossed. The ratio of 190/91 is diagnostic. |
| 30 - 45 eV | 146.1 (Decarboxylated) | Secondary fragmentation occurs; the carboxylic acid is lost from the core. |
| > 50 eV | 119.1 / 92 | Deep fragmentation; quinoline ring destruction. |
Part 4: Method Development Workflow
When developing a new assay for this compound (e.g., PK studies), use the following logic tree to select the correct transition.
Figure 2: Decision matrix for selecting ionization polarity based on analytical goals.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules including benzyl cleavage and McLafferty rearrangements).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[6] (Source for standard benzyl and quinoline fragmentation patterns).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Authoritative guide on ESI fragmentation mechanisms).
-
PubChem. (2023). 7-hydroxyquinoline-3-carboxylic acid Compound Summary. (Structural data for the core fragment).
Sources
Benchmarking Guide: 7-(Benzyloxy)quinoline-3-carboxylic Acid vs. Standard Kinase Inhibitors
This guide provides an in-depth technical comparison of 7-(Benzyloxy)quinoline-3-carboxylic acid (and its derivatives) against standard kinase inhibitors, with a specific focus on its role as a scaffold for Casein Kinase 2 (CK2) and c-Met inhibition.
Executive Summary: The Pharmacophore Profile
7-(Benzyloxy)quinoline-3-carboxylic acid represents a privileged chemical scaffold in kinase drug discovery. Unlike the vast majority of kinase inhibitors that utilize a quinazoline or quinoline-3-carbonitrile core (e.g., Gefitinib, Bosutinib) to target the ATP-binding hinge region, the 3-carboxylic acid moiety confers unique properties:
-
Acidic Character: It mimics the phosphate group of ATP or acidic residues of substrates, making it highly specific for kinases with basic active sites, most notably Protein Kinase CK2 (Casein Kinase 2) .
-
7-Benzyloxy Extension: This substituent is designed to probe the hydrophobic "back pocket" (Gatekeeper region) of the kinase, enhancing potency and selectivity over the naked quinoline scaffold.
Primary Comparison Context:
-
Target Class: Serine/Threonine Kinases (CK2) & Tyrosine Kinases (c-Met).
-
Direct Competitor (Standard): Silmitasertib (CX-4945) (Clinical CK2 inhibitor) and Crizotinib (Class I c-Met inhibitor).
Mechanistic Comparison & Binding Mode
The following table contrasts the mechanistic behavior of 7-(Benzyloxy)quinoline-3-carboxylic acid with industry standards.
| Feature | 7-(Benzyloxy)quinoline-3-carboxylic acid | Silmitasertib (CX-4945) | Staurosporine |
| Primary Target | CK2 (High affinity), c-Met (Moderate) | CK2 (High Specificity) | Pan-Kinase (Broad) |
| Binding Mode | ATP-Competitive (Type I) . The carboxylate forms a salt bridge with the conserved Lysine (e.g., Lys68 in CK2). | ATP-Competitive (Type I) . Carboxylate interacts with Lys68; tricyclic system stacks with Val53/Val66. | ATP-Competitive . Binds to the hinge region via hydrogen bonds. |
| Selectivity Driver | 7-Benzyloxy group : Extends into the hydrophobic pocket II, displacing water and improving entropy. | Benzonaphthyridine core : Rigid, optimized shape complementarity. | Low selectivity due to lack of specific pocket engagement. |
| Potency (IC50) | Micromolar (0.5 – 10 µM) (Typical for scaffold) | Nanomolar (1 – 10 nM) | Nanomolar (< 5 nM) |
| Cell Permeability | Moderate . The carboxylic acid can limit passive diffusion unless esterified (prodrug strategy). | High . Optimized physicochemical properties for oral bioavailability. | High . |
Signaling Pathway Context (CK2 Focus)
The compound interferes with the CK2-driven survival pathways, specifically the Akt/mTOR axis and the DNA damage response.
Figure 1: Mechanism of Action. Both the 7-benzyloxy scaffold and Silmitasertib target CK2, blocking the phosphorylation of Akt (S129) and the inactivation of PTEN, ultimately shifting the cell from survival to apoptosis.
Performance Analysis: Experimental Data
When evaluating 7-(Benzyloxy)quinoline-3-carboxylic acid, researchers must benchmark it against the standard using the following metrics.
A. In Vitro Kinase Assay (Potency)
-
Method: ADP-Glo™ Kinase Assay or Radiometric (
P-ATP) Assay. -
Expectation: The carboxylic acid moiety is critical. Removal of the acid (esterification) often abolishes activity in vitro but may enhance cell entry (acting as a prodrug).
| Compound | CK2 | c-Met IC50 (nM) | Specificity Index (CK2/EGFR) |
| 7-(Benzyloxy)quinoline-3-COOH | 500 – 2,500 | 1,200 – 5,000 | > 50x (Favors CK2) |
| Silmitasertib (Standard) | 1 – 5 | > 10,000 | > 1000x |
| Staurosporine (Control) | < 5 | < 5 | 1x (Non-selective) |
B. Cellular Efficacy (Viability)
-
Cell Lines: A549 (Lung), HCT116 (Colon), Jurkat (Leukemia).
-
Observation: The 7-benzyloxy derivative often shows a "potency drop-off" in cells compared to enzymes due to the charged carboxylate group hindering membrane permeability.
-
Data Interpretation:
-
If Enzyme IC50 = 1 µM and Cell EC50 = 50 µM → Poor Permeability .
-
If Enzyme IC50 = 1 µM and Cell EC50 = 2 µM → Good Engagement .
-
Detailed Experimental Protocols
To validate the performance of 7-(Benzyloxy)quinoline-3-carboxylic acid, follow these standardized protocols.
Protocol 1: ADP-Glo™ Kinase Assay (CK2 Validation)
-
Objective: Determine the IC50 of the compound against recombinant CK2
. -
Reagents: Recombinant CK2
, Casein substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
Workflow:
-
Preparation: Dilute 7-(Benzyloxy)quinoline-3-carboxylic acid in DMSO (10 mM stock). Prepare 10-point serial dilutions (100 µM to 0.1 nM).
-
Reaction: Mix Kinase (5 ng/well) + Substrate (0.2 µg/µL) + Compound in reaction buffer (20 mM Tris pH 7.5, 10 mM MgCl2).
-
Initiation: Add ATP (10 µM final) to start the reaction. Incubate at 30°C for 45 minutes.
-
Termination: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to light). Read Luminescence.
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
Protocol 2: Western Blot for Target Engagement (p-Akt S129)
-
Objective: Confirm the compound inhibits CK2 inside the cell (Biomarker: Phospho-Akt Ser129).
-
Why Ser129? This site is specifically phosphorylated by CK2, unlike Ser473 (mTORC2) or Thr308 (PDK1).
Workflow:
-
Treatment: Treat HCT116 cells with Compound (10, 30, 50 µM) and Silmitasertib (5 µM positive control) for 6 hours.
-
Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Blotting:
-
Primary Ab: Anti-Phospho-Akt (Ser129) [EPR6150].
-
Loading Control: Anti-Total Akt or GAPDH.
-
-
Result: A dose-dependent decrease in p-Akt (S129) confirms specific CK2 inhibition.
Experimental Workflow Diagram
Figure 2: Validation workflow. Parallel assessment of enzymatic potency (IC50) and cellular target engagement (Biomarker suppression) is required to benchmark against standards.
Conclusion & Recommendation
7-(Benzyloxy)quinoline-3-carboxylic acid is a robust chemical probe for investigating kinases with acidic active sites (CK2) and hydrophobic back-pockets (c-Met).
-
Use this compound when: You are conducting Structure-Activity Relationship (SAR) studies to explore the "Gatekeeper" region of CK2 or when designing dual-action inhibitors.
-
Use the Standard (Silmitasertib/Crizotinib) when: You require a validated, highly potent, and cell-permeable tool for phenotypic screening or in vivo efficacy studies.
The 7-benzyloxy scaffold serves as an excellent starting point for "Fragment-Based Drug Design" but typically requires esterification or bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) to achieve the cellular potency of clinical standards.
References
-
Gollner, A. et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Nishii, H. et al. (2010).[1] Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Pierre, F. et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. National Center for Biotechnology Information.
Sources
A Comparative Guide to the Crystallography of 7-(Benzyloxy)quinoline-3-carboxylic Acid and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms within a crystal lattice, elucidated through single-crystal X-ray diffraction, is paramount. This guide provides a comparative analysis of the anticipated crystal structure of 7-(Benzyloxy)quinoline-3-carboxylic acid, a compound of interest in drug discovery, by examining experimentally determined structures of its analogs. While a definitive crystal structure for 7-(Benzyloxy)quinoline-3-carboxylic acid is not publicly available in crystallographic databases as of the writing of this guide, we can infer its likely solid-state behavior and compare it to related, well-characterized molecules. This analysis offers valuable insights for researchers working on the synthesis, crystallization, and application of this and similar compounds.
The Significance of the Quinoline-3-Carboxylic Acid Moiety
The quinoline-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents.[1][2] The carboxylic acid group at the 3-position is often crucial for biological activity, participating in key interactions with biological targets. Furthermore, this functional group is a strong hydrogen bond donor and acceptor, predisposing these molecules to form predictable supramolecular synthons in the solid state.
Anticipated Crystal Packing of 7-(Benzyloxy)quinoline-3-carboxylic Acid
The molecular structure of 7-(Benzyloxy)quinoline-3-carboxylic acid combines the rigid, planar quinoline ring system with a flexible benzyloxy substituent and a hydrogen-bonding carboxylic acid. This combination suggests a crystal packing influenced by several competing intermolecular interactions:
-
Carboxylic Acid Dimers: The most probable and strongest interaction will be the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid moieties of two neighboring molecules. This is a highly prevalent and stable motif in the crystal structures of carboxylic acids.
-
π-π Stacking: The electron-rich quinoline and benzyl aromatic rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The relative orientation of these rings (parallel-displaced or T-shaped) will be a key feature of the packing.
-
C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the carboxyl and ether functionalities, as well as C-H···π interactions with the aromatic rings, will further direct the three-dimensional architecture.
The flexibility of the benzyloxy group introduces the possibility of conformational polymorphism, where different crystal structures can arise from variations in the torsion angles of the C-O-C-C linkage.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected features of 7-(Benzyloxy)quinoline-3-carboxylic acid with the known crystal structure of Quinoline-2-carboxylic acid and discuss the influence of substituent changes.
Case Study: Quinoline-2-carboxylic Acid
The crystal structure of Quinoline-2-carboxylic acid has been determined and reveals a monoclinic system with the space group P21/c.[3] A notable feature of this structure is the co-existence of both a neutral molecule and a zwitterionic tautomer in a 1:1 ratio, held together by hydrogen bonds.[3]
| Parameter | Quinoline-2-carboxylic Acid [3] | 7-(Benzyloxy)quinoline-3-carboxylic Acid (Predicted) |
| Crystal System | Monoclinic | Likely Monoclinic or Triclinic |
| Space Group | P21/c | Common centrosymmetric space groups (e.g., P21/c, P-1) |
| Key Interactions | Hydrogen bonding (neutral and zwitterionic forms) | Strong carboxylic acid dimer formation, π-π stacking |
| Tautomerism | Co-existence of neutral and zwitterionic forms | Less likely to form a stable zwitterion in the solid state |
The presence of the carboxylic acid at the 2-position in Quinoline-2-carboxylic acid facilitates the formation of the zwitterion due to the proximity of the acidic proton to the basic quinoline nitrogen. In 7-(Benzyloxy)quinoline-3-carboxylic acid, the greater separation between the carboxylic acid and the nitrogen makes intramolecular proton transfer less favorable, and thus, the neutral form is expected to dominate in the crystal structure.
Experimental Protocols
For researchers aiming to obtain single crystals of 7-(Benzyloxy)quinoline-3-carboxylic acid suitable for X-ray diffraction, the following experimental approaches are recommended.
Protocol: Single Crystal Growth of 7-(Benzyloxy)quinoline-3-carboxylic Acid
-
Material Purification: The starting material should be of high purity (>99%). Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
-
Solvent Screening: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water or hexane.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days to weeks.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature. A Dewar flask can be used to slow the cooling rate.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent (the anti-solvent) in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
-
Visualizing the Predicted Interactions
The following diagram illustrates the key predicted intermolecular interactions that would govern the crystal packing of 7-(Benzyloxy)quinoline-3-carboxylic Acid.
Caption: Predicted intermolecular interactions in the crystal structure of 7-(Benzyloxy)quinoline-3-carboxylic acid.
Conclusion
While the definitive crystal structure of 7-(Benzyloxy)quinoline-3-carboxylic acid remains to be determined, a comparative analysis with related compounds provides a strong foundation for predicting its solid-state behavior. The dominant forces in its crystal packing are expected to be the formation of carboxylic acid hydrogen-bonded dimers and π-π stacking of the aromatic rings. The insights and experimental protocols provided in this guide are intended to aid researchers in the successful crystallization and structural elucidation of this and similar quinoline derivatives, which are of significant interest in the field of drug development.
References
- De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- BenchChem. (2025). Crystal Structure of Quinoline-2-carboxylic Acid.
- PubChem. 7-Benzyloxyquinoline.
- PubChem. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid.
- ChemScene. 7-(Benzyloxy)quinoline.
- PubChem. Quinoline-3-carboxylic acid.
- Sigma-Aldrich. 7-(Benzyloxy)quinoline.
- Google Patents.
- MDPI. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Google Patents.
- SciSpace. (2019). The crystal structure of 3-benzyl-1-((8-(benzyloxy)quinolin-2-yl)methyl)
- ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- BindingDB. BDBM50008653 CHEMBL112612::Quinoline-3-carboxylic acid [2-(5-benzyloxy-1H-indol-3-yl)-1-dipentylcarbamoyl-ethyl].
- Amadis Chemical. 7-Hydroxyquinoline-3-carboxylic acid.
Sources
A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Carboxylic Acid Analogs
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, quinoline-3-carboxylic acid and its analogs have garnered significant attention due to their therapeutic potential. Understanding the intricate relationship between the chemical structure of these molecules and their biological function is paramount for the rational design of novel and more effective therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of quinoline-3-carboxylic acid analogs across various therapeutic areas, including oncology and infectious diseases. We will delve into the causal relationships behind experimental design, present validating experimental data, and provide detailed protocols for key assays.
The Versatile Pharmacophore: Quinoline-3-Carboxylic Acid
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and steric landscape for molecular interactions with biological targets. The carboxylic acid group at the 3-position is a key feature, often involved in crucial binding interactions with target proteins. The biological activity of these analogs can be finely tuned by strategic modifications at various positions of the quinoline ring, primarily at the C2, C4, C6, C7, and C8 positions. This guide will explore how substitutions at these positions dictate the potency and selectivity of these compounds as anticancer and antibacterial agents.
Anticancer Activity: Targeting Cellular Proliferation
Quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2] Their mechanism of action often involves the induction of apoptosis, or programmed cell death.[3] The SAR for their anticancer activity is multifaceted, with substitutions at the C2 and C4 positions playing a pivotal role.
Key Structure-Activity Relationship Insights for Anticancer Activity
-
C2 Position: The nature of the substituent at the C2 position significantly influences antiproliferative activity. The introduction of a styryl group at this position has been shown to yield potent compounds.[1]
-
C4 Position: Modifications at the C4 position can also modulate anticancer efficacy.
-
Benzo Ring (C5-C8): Substitutions on the benzene portion of the quinoline ring can impact activity, though to a lesser extent than modifications at C2 and C4 in some series.
-
Carboxylic Acid at C3: The carboxylic acid moiety is often crucial for activity, likely participating in hydrogen bonding interactions within the active site of target proteins.
Comparative Analysis of Anticancer Activity
To illustrate the SAR of these analogs, the following table summarizes the in vitro anticancer activity (IC50 values) of a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives against human breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines.[3]
| Compound | R1 (C2-position) | R2 (C4-position) | MCF-7 IC50 (µM) | K562 IC50 (µM) |
| 4k | 4-Chlorostyryl | Phenyl | 0.35 | 0.28 |
| 4m | 4-Fluorostyryl | Phenyl | 0.33 | 0.28 |
| 4n | 4-Nitrostyryl | Phenyl | 0.33 | 0.35 |
Analysis: The data clearly indicates that analogs with electron-withdrawing substituents (chloro, fluoro, and nitro) on the C2-styryl ring exhibit potent anticancer activity in the sub-micromolar range.[3] The subtle variations in potency among these compounds highlight the delicate interplay between electronic effects and steric factors in determining biological activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of quinoline-3-carboxylic acid analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or K562) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carboxylic acid analogs for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT cytotoxicity assay.
Antibacterial Activity: Combating Microbial Resistance
Quinolone-3-carboxylic acids are a well-established class of antibacterial agents, with many clinically used drugs belonging to this family (e.g., ciprofloxacin, levofloxacin).[5] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Key Structure-Activity Relationship Insights for Antibacterial Activity
-
C3-Carboxylic Acid: The carboxylic acid at the C3 position is essential for antibacterial activity, as it is involved in binding to the DNA-enzyme complex.
-
C6-Fluorine: A fluorine atom at the C6 position generally enhances antibacterial activity.[6]
-
C7-Substituent: The substituent at the C7 position significantly influences the spectrum of activity and potency. Piperazinyl and pyrrolidinyl groups are common and effective substituents.[7]
-
N1-Substituent: An alkyl or cycloalkyl group at the N1 position is crucial for potent antibacterial activity. A cyclopropyl group is often optimal.
Comparative Analysis of Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values of a series of quinoline-3-carboxylic acid analogs against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | R (N1-position) | X (C7-position) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Norfloxacin | Ethyl | Piperazinyl | 0.25 | 1.0 |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.06 | 0.5 |
| Amifloxacin | Methylamino | 4-Methylpiperazinyl | 0.25 | - |
Analysis: The data demonstrates the critical role of the N1 and C7 substituents. The cyclopropyl group at N1 in ciprofloxacin leads to a significant increase in potency against E. coli compared to the ethyl group in norfloxacin. Amifloxacin, with a methylamino group at N1 and a substituted piperazinyl at C7, also shows good activity.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The antibacterial activity of quinoline-3-carboxylic acid analogs is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8]
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined after incubation by observing the lowest concentration that inhibits visible bacterial growth.[9]
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.
Caption: Workflow of the broth microdilution assay for MIC determination.
Synthesis of Quinolone-3-Carboxylic Acid Analogs
A common and versatile method for the synthesis of the quinoline-3-carboxylic acid core is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and pyruvic acid.
General Synthetic Protocol: Doebner-von Miller Reaction
Principle: This acid-catalyzed reaction proceeds through a series of conjugate additions and cyclization steps to form the quinoline ring system.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in ethanol.
-
Addition of Reactants: To this solution, add the α,β-unsaturated aldehyde or ketone (1 equivalent) and pyruvic acid (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Sources
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. protocols.io [protocols.io]
A Comparative Guide to the Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Among its many variations, quinoline-3-carboxylic acid and its derivatives have emerged as a particularly promising class of anticancer agents. Their mechanism of action is diverse, ranging from the inhibition of key enzymes involved in cell proliferation to direct interaction with DNA.[3][4][5]
This guide provides a comparative analysis of the cytotoxic profiles of various quinoline-3-carboxylic acid derivatives, drawing on recent experimental data. We will explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, offering field-proven insights for researchers in oncology and drug development.
The Core Scaffold: Understanding the Role of the Carboxylic Acid
The carboxylic acid moiety at the C3 position is a recurring feature in many biologically active quinolines and is often crucial for their activity.[6] In the context of anticancer agents, this functional group can serve as a key interaction point with biological targets. For instance, its ability to form hydrogen bonds and its acidic nature (pKa) can significantly influence target binding and cellular uptake.
A study by Mittal et al. demonstrated the importance of the free carboxylic acid group for selective cytotoxicity.[7][8] They synthesized a series of 2,4-disubstituted quinoline-3-carboxylic acids by hydrolyzing their corresponding ester precursors. The resulting carboxylic acid derivatives exhibited enhanced selectivity and potency against cancer cell lines (MCF-7 and K562) compared to non-cancerous cells (HEK293). This improved selectivity was attributed to a change in the compound's pKa, which affects its ionization state in the acidic tumor microenvironment, potentially leading to better drug accumulation in cancer cells.[7][8]
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of quinoline-3-carboxylic acid derivatives is highly dependent on the substitution patterns on the quinoline ring. Different substituents can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with cellular targets. Below, we compare the performance of several distinct classes of derivatives against various human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀) of Quinoline-3-Carboxylic Acid Derivatives
| Class/Compound | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 4m | 2-styrylquinoline-3-carboxylate | MCF-7 (Breast) | 0.33 | [9] |
| Compound 4k | 2-styrylquinoline-3-carboxylate | K562 (Leukemia) | 0.28 | [9] |
| Compound 2f | 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 (Breast) | Micromolar Range | [7] |
| Compound 2l | 2,4-disubstituted quinoline-3-carboxylic acid | K562 (Leukemia) | Micromolar Range | [7] |
| Compound 12e | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [10] |
| Compound 12e | Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [10] |
| Compound 8b | Quinoline-3-carboxamide | MCF-7 (Breast) | 0.839 | [3] |
| Compound 6b | Quinoline-3-carboxamide | MCF-7 (Breast) | 5.069 | [3] |
| Compound 8 | N-benzyl-2-quinolone-3-carboxamide | HCT-116 (Colon) | 72.0 | [11] |
| Quinoline-3-carboxylic acid | Parent Compound | MCF-7 (Breast) | Significant Growth Inhibition | [12] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key SAR trends:
-
Substitution at C2: The C2 position is a critical determinant of potency. Introducing bulky, aromatic groups like a styryl moiety can lead to highly potent compounds, with some derivatives exhibiting sub-micromolar IC₅₀ values (e.g., compounds 4m and 4k).[9] This suggests a specific binding pocket that can accommodate such large substituents.
-
Modification of the Carboxylic Acid: Converting the carboxylic acid at C3 to a carboxamide can retain or even enhance cytotoxic activity. For instance, the quinoline-3-carboxamide derivative 8b showed potent activity against the MCF-7 cell line with an IC₅₀ of 0.839 µM.[3] This modification alters the hydrogen bonding capacity and electronic nature of the C3 substituent, potentially leading to interactions with different targets, such as the Epidermal Growth Factor Receptor (EGFR).[3]
-
Molecular Hybridization: Fusing the quinoline scaffold with other pharmacologically active motifs, such as chalcones, can produce novel compounds with potent cytotoxicity.[10] Compound 12e , a quinoline-chalcone hybrid, demonstrated excellent inhibitory activity against gastric cancer cells, suggesting that this strategy can lead to compounds with unique mechanisms or improved drug-like properties.[10]
-
Quinolone vs. Quinoline Core: Derivatives based on a 4-hydroxy-2-quinolone core (a quinoline with a carbonyl group at C2 and a hydroxyl at C4) also exhibit cytotoxicity, though the examples in the table were less potent against HCT-116 cells.[11] This highlights that the oxidation state and substitution of the core heterocyclic ring system profoundly impact biological activity.
Mechanistic Considerations: Beyond Cytotoxicity
Understanding the mechanism of action is crucial for rational drug design. Quinoline-based compounds exert their anticancer effects through various pathways.
-
EGFR Inhibition: Certain quinoline-3-carboxamides have been optimized as inhibitors of EGFR, a key receptor tyrosine kinase often overexpressed in tumors.[3] By blocking EGFR signaling, these compounds can halt cell growth and proliferation.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring makes it an ideal candidate for intercalating into DNA. Some derivatives have been shown to bind to the minor groove of DNA, while others inhibit topoisomerases I/IIα, enzymes essential for DNA replication and repair.[4][5] This disruption of DNA processes triggers apoptosis in cancer cells.
-
Induction of Apoptosis: Many potent quinoline derivatives, including styryl-substituted carboxylates and quinoline-chalcone hybrids, have been found to induce programmed cell death (apoptosis).[9][10] Mechanistic studies suggest they can trigger the intrinsic apoptosis pathway, depolarize mitochondria, and cause cell cycle arrest at the G2/M phase.[9][10]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is a reliable first-pass screen for cytotoxicity. The protocol's validity rests on the principle that only metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Workflow for Cytotoxicity Evaluation
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells (e.g., MCF-7) and perform a cell count using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.
-
Causality Check: Seeding an appropriate number of cells is critical. Too few, and the signal will be weak; too many, and cells may become confluent and enter growth arrest, affecting their response to the drug.
-
-
Cell Adhesion:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline-3-carboxylic acid derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug like Doxorubicin) wells.
-
Self-Validating System: The inclusion of both positive and negative controls is essential to validate the assay's performance and to normalize the results.
-
-
Incubation:
-
Incubate the plate for another 48 to 72 hours. The duration depends on the cell line's doubling time and the compound's expected mechanism of action.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Conclusion
The quinoline-3-carboxylic acid scaffold is a versatile and highly tunable platform for the development of novel anticancer agents. Structure-activity relationship studies reveal that modifications at the C2, C3, and C4 positions, as well as hybridization with other pharmacophores, can yield derivatives with potent and selective cytotoxicity against a range of cancer cell lines. The choice of the core ring system—be it a quinoline, quinolone, or a more complex hybrid—dramatically influences the biological activity and mechanism of action. Future research should focus on optimizing these potent derivatives to improve their pharmacological profiles and advance them as potential candidates for clinical development.
References
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
- Abdel-hameid, M. K., et al. (2022). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 128, 106085.
- Al-Ostath, A., et al. (2023). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 28(19), 6825.
- Guan, Y., et al. (2021).
- Purohit, P., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 18(1), 1-1.
- Abdel-Wahab, B. F., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design.
- Li, J., et al. (2025).
- Al-Suwaidan, I. A., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(19), 5209-5232.
- Rani, P., et al. (2014). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Serbian Chemical Society, 79(10), 1217-1227.
- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
- BenchChem. (2025).
- Guiguemde, A., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 57(9), 3912-3921.
- Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
- Purohit, P., et al. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anticancer Agents in Medicinal Chemistry, 22(2), 344-348.
- Yoon, S., et al. (2022).
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 7-(Benzyloxy)quinoline-3-carboxylic acid
Executive Summary & Chemical Profile
Immediate Action Required: This compound is a functionalized quinoline derivative containing a carboxylic acid moiety. It must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems (drain disposal) or regular trash.
As a Senior Application Scientist, I emphasize that safe disposal is not merely about compliance; it is about preventing environmental bioaccumulation. Quinolines are nitrogen-heterocycles often resistant to biodegradation. Improper disposal risks contamination of the water table, where quinoline derivatives can exhibit ecotoxicity.
Chemical Identity & Waste Characteristics
| Parameter | Data | Operational Implication |
| Chemical Name | 7-(Benzyloxy)quinoline-3-carboxylic acid | Full name required on waste tags (No abbreviations). |
| Functional Groups | Carboxylic Acid (-COOH), Quinoline Ring, Ether | Acidic character; potential for salt formation. |
| Physical State | Solid (Powder/Crystalline) | High dust potential; requires particulate respiratory protection. |
| Waste Class | Organic / Acidic | Segregate from strong bases and oxidizers. |
| Combustibility | Combustible Dust Risk | Avoid generating dust clouds during transfer. |
Waste Stream Segregation Strategy
Effective disposal begins with segregation. Mixing incompatible waste streams is the leading cause of laboratory accidents involving waste containers.
The Segregation Logic (Causality)
We segregate 7-(Benzyloxy)quinoline-3-carboxylic acid based on its chemical compatibility :
-
Acidity: As a carboxylic acid, it can react exothermically with strong bases.
-
Organic Nature: It requires high-temperature incineration (thermal oxidation) to break down the quinoline ring.
-
Halogen Content: This specific molecule contains no halogens (F, Cl, Br, I). Therefore, it should be routed to Non-Halogenated streams to reduce disposal costs, unless dissolved in a halogenated solvent (e.g., Dichloromethane).
Decision Matrix: Waste Classification
The following diagram illustrates the decision logic for disposing of this compound depending on its state (solid vs. solution).
Figure 1: Decision matrix for segregating 7-(Benzyloxy)quinoline-3-carboxylic acid waste streams based on physical state and solvent carrier.
Detailed Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Scenario: Disposing of expired shelf stock, weighing boat residues, or failed synthesis solids.
-
PPE Verification: Don nitrile gloves, safety glasses, and a lab coat. If handling >100mg of fine powder, use a fume hood or N95 respirator to prevent inhalation.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Why: Glass can break in the waste drum; plastic is preferred for solids unless the chemical is incompatible (polyethylene is compatible with this acid).
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Must Read: "7-(Benzyloxy)quinoline-3-carboxylic acid."
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed bag/jar into the lab's designated "Solid Hazardous Waste" drum.
Protocol B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)
Scenario: The compound is dissolved in Methanol or Ethyl Acetate after HPLC or extraction.
-
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric acid, Peroxides).
-
Self-Validating Step: Check the waste log attached to the canister. If "Oxidizer" is present, DO NOT ADD.
-
-
Transfer: Pour the solution into the Non-Halogenated Organic Waste carboy (assuming non-halogenated solvent). Use a funnel to prevent drips.
-
pH Consideration: Although acidic, small amounts in organic solvent waste streams generally do not require neutralization prior to disposal, as the waste contractor will incinerate the mixture.
-
Exception: If the solution is >10% concentration of the acid, verify with your EHS officer if a separate "Acidic Organic" stream is required.
-
-
Closure: Cap the carboy immediately. Do not leave funnels in waste containers (violation of EPA "Closed Container" rule, 40 CFR 262.15).
Emergency Procedures: Spill Management
Accidents happen. Your response determines the severity of the outcome.
Dry Spill (Powder)
-
Isolate: Mark the area.
-
Dampen: Cover the powder with a paper towel dampened with water or inert oil (e.g., mineral oil).
-
Why: This prevents dust generation during cleanup.
-
-
Scoop: Use a scoop or dustpan to collect the damp material.
-
Disposal: Place debris in a heavy-duty bag and label as "Hazardous Waste Debris - Toxic."
Wet Spill (Solution)
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Note: Since the compound is acidic, sodium bicarbonate (baking soda) can be sprinkled first to neutralize the acidity if the spill is significant, turning the acid into a salt (bubbling will occur).
-
-
Collect: Sweep absorbed material into a bag.
-
Clean: Wash the surface with soap and water; collect the rinsate as hazardous waste if possible, or absorb it.
Regulatory & Compliance Context
This guide aligns with the "Cradle-to-Grave" management system mandated by the EPA.
-
RCRA Status: While 7-(Benzyloxy)quinoline-3-carboxylic acid is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it must be characterized by the generator. Due to the quinoline structure and potential biological activity, it falls under Process Waste and must be incinerated.
-
EPA Rule 40 CFR 262.15: Waste containers must be kept closed at all times except when adding or removing waste.
-
OSHA Hazard Communication (29 CFR 1910.1200): All waste containers must be labeled with the specific chemical name and hazard warnings.
Final Verification Checklist
Before leaving the waste area, verify:
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 239-282. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. [Link]
-
PubChem. Compound Summary: Quinoline-3-carboxylic acid derivatives (General Hazard Data). National Library of Medicine. [Link]
Navigating the Safe Handling of 7-(Benzyloxy)quinoline-3-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, quinoline derivatives are a significant class of compounds due to their broad spectrum of pharmacological activities.[1][2][3] This guide provides essential, immediate safety and logistical information for handling 7-(Benzyloxy)quinoline-3-carboxylic acid, a specific quinoline derivative. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.
Hazard Assessment: Understanding the Risks
The primary hazards associated with 7-(Benzyloxy)quinoline-3-carboxylic acid can be inferred from its structural components: the quinoline ring and the carboxylic acid group.
-
Quinoline and its Derivatives: Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[6] It is also suspected of causing genetic defects and cancer.[6] Many quinoline derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[7][8]
-
Carboxylic Acids: Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[5] They may also be flammable or combustible.[5]
Based on this information, 7-(Benzyloxy)quinoline-3-carboxylic acid should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. Due to the quinoline moiety, it should also be handled as a potential carcinogen and mutagen.
Table 1: Summary of Potential Hazards
| Hazard Classification | Potential Effects | Source of Concern |
| Skin Corrosion/Irritation | Causes skin irritation | Quinoline derivatives, Carboxylic acids[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Quinoline derivatives, Carboxylic acids[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Quinoline derivatives[7][8] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects | Quinoline[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling 7-(Benzyloxy)quinoline-3-carboxylic acid. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
The following PPE is mandatory for all procedures involving 7-(Benzyloxy)quinoline-3-carboxylic acid:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI standard Z87.1-2003 are the minimum requirement.[9][10] For operations with a higher risk of splashes or sprays, such as when handling larger quantities or working with solutions, a face shield worn over safety goggles is required.[9]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling a wide range of chemicals.[11][12] For prolonged contact or when handling highly concentrated solutions, consider double-gloving or using thicker, heavy-duty chemical-resistant gloves.[10] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat is required at all times in the laboratory.[9] When handling larger quantities of the compound, a chemical-resistant apron should be worn over the lab coat.[12] Long pants and closed-toe shoes are mandatory.[10]
-
Respiratory Protection: All handling of powdered 7-(Benzyloxy)quinoline-3-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][13] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][11]
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow based on task-specific hazard assessment.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Proper handling and disposal procedures are critical to mitigate the risks associated with 7-(Benzyloxy)quinoline-3-carboxylic acid.
Handling Procedures
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[4]
-
Weighing and Transfer: All weighing and transfer of the solid compound should be performed in a chemical fume hood to prevent the generation of dust in the open lab.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Spill Response: In the event of a small spill, trained personnel wearing appropriate PPE can clean it up using an absorbent material.[14] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
In the absence of specific disposal directives, 7-(Benzyloxy)quinoline-3-carboxylic acid and any materials contaminated with it should be treated as hazardous waste.[4][13]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department.[13] Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.[13]
-
Containerization: Use only approved hazardous waste containers that are compatible with the chemical.[13] For 7-(Benzyloxy)quinoline-3-carboxylic acid, a high-density polyethylene (HDPE) or glass container is generally suitable.[13]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "7-(Benzyloxy)quinoline-3-carboxylic acid".
-
Disposal: Arrange for disposal through your institution's approved hazardous waste management program.[14] Do not dispose of this chemical in the regular trash or down the drain.[14]
Diagram 2: Chemical Waste Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of chemical waste.
By adhering to these guidelines, researchers can safely handle 7-(Benzyloxy)quinoline-3-carboxylic acid, minimizing personal exposure and environmental impact. A proactive approach to safety is paramount in the dynamic environment of scientific research.
References
- Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
- Navigating the Safe Disposal of 2-[(Quinolin-2-yl)amino]ethan-1-ol - Benchchem. (n.d.).
- Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025, May 13).
- MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1 - Cleanchem Laboratories. (n.d.).
- Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem - NIH. (n.d.).
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, February 11).
- Safety Data Sheet - Cayman Chemical. (2025, July 2).
- Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26).
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Essential Chemical PPE - Trimaco. (2023, September 8).
- Safety data sheet - BASF. (2026, February 6).
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30).
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022, November 18).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (n.d.).
- 131802-60-3 | 7-(Benzyloxy)quinoline - ChemScene. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
